molecular formula C8H7Cl3N2O B2828234 2-chloro-N-(3,5-dichloropyridin-2-yl)propanamide CAS No. 565172-40-9

2-chloro-N-(3,5-dichloropyridin-2-yl)propanamide

Cat. No.: B2828234
CAS No.: 565172-40-9
M. Wt: 253.51
InChI Key: LNSJNKMEAJUSBK-UHFFFAOYSA-N
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Description

2-chloro-N-(3,5-dichloropyridin-2-yl)propanamide is a chemical compound provided with a purity of 95% . It has the CAS Number 565172-40-9 and a molecular weight of 253.51 g/mol . Its molecular formula is C 8 H 7 Cl 3 N 2 O . The available scientific identifiers for this compound include the InChIKey LNSJNKMEAJUSBK-UHFFFAOYSA-N and the canonical SMILES string CC(Cl)C(=O)NC1=NC=C(Cl)C=C1Cl . Researchers should note that this compound is classified with the signal word "Warning" . Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection, is recommended when handling this material . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The specific applications, research value, and mechanism of action for this compound are areas for ongoing scientific investigation and are not detailed in the available data sheets.

Properties

IUPAC Name

2-chloro-N-(3,5-dichloropyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3N2O/c1-4(9)8(14)13-7-6(11)2-5(10)3-12-7/h2-4H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSJNKMEAJUSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=N1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

IUPAC name for N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide: Synthesis, Characterization, and Potential Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide, a compound of interest in medicinal chemistry and drug development. While specific data for this molecule is not extensively available in public literature, this document synthesizes information from structurally related compounds to propose a robust framework for its synthesis, characterization, and potential biological evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a scientifically grounded, albeit partially theoretical, exploration of this promising chemical entity.

Introduction: The Significance of Chloro-Containing Heterocycles in Medicinal Chemistry

Heterocyclic compounds are a cornerstone of modern drug discovery, with a significant number of FDA-approved drugs featuring these structural motifs.[1] Among these, nitrogen-containing heterocycles, such as pyridine, are of particular importance due to their ability to engage in various biological interactions. The introduction of chlorine atoms into these scaffolds can profoundly influence their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[2][3] The strategic placement of chlorine atoms can lead to enhanced potency and selectivity of drug candidates.[2]

The target molecule, N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide, combines a dichlorinated pyridine ring with a 2-chloropropanamide side chain. This unique combination of functional groups suggests potential for a range of biological activities, making it a compelling subject for further investigation. This guide will provide a detailed, step-by-step approach to its synthesis and characterization, alongside a discussion of its potential therapeutic applications based on the known pharmacology of analogous structures.

Proposed Synthesis of N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide

The synthesis of N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide can be logically approached through the acylation of 2-amino-3,5-dichloropyridine with 2-chloropropionyl chloride. This is a standard method for amide bond formation.

Synthetic Workflow

The proposed two-step synthesis is outlined below. The first step involves the synthesis of the acylating agent, 2-chloropropionyl chloride, from 2-chloropropanoic acid. The second step is the coupling of the acyl chloride with 2-amino-3,5-dichloropyridine.

Synthesis_Workflow cluster_step1 Step 1: Preparation of 2-Chloropropionyl Chloride cluster_step2 Step 2: Amide Coupling 2-Chloropropanoic_Acid 2-Chloropropanoic Acid 2-Chloropropionyl_Chloride 2-Chloropropionyl Chloride 2-Chloropropanoic_Acid->2-Chloropropionyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->2-Chloropropionyl_Chloride Reagent Target_Molecule N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide 2-Chloropropionyl_Chloride->Target_Molecule Acylation 2-Amino-3,5-dichloropyridine 2-Amino-3,5-dichloropyridine 2-Amino-3,5-dichloropyridine->Target_Molecule Amine Source Pyridine_Base Pyridine (Base) Pyridine_Base->Target_Molecule Catalyst/Base

Caption: Proposed two-step synthesis of N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide.

Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloropropionyl Chloride
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropropanoic acid (1.0 eq).

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) to the flask at room temperature. The reaction is exothermic and will evolve HCl and SO2 gas, so it must be performed in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Purification: After cooling to room temperature, the excess thionyl chloride is removed by distillation. The resulting 2-chloropropionyl chloride can be purified by fractional distillation under reduced pressure.

Step 2: Synthesis of N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide
  • Reaction Setup: In a separate round-bottom flask, dissolve 2-amino-3,5-dichloropyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform.[4]

  • Base Addition: Add a non-nucleophilic base, such as pyridine (1.1 eq), to the solution to act as an acid scavenger.[4]

  • Acylation: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of 2-chloropropionyl chloride (1.05 eq) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide.[4]

Physicochemical Properties and Characterization

The predicted physicochemical properties of N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide are summarized in the table below. These values are estimated based on the structure and can be confirmed experimentally.

PropertyPredicted Value
Molecular Formula C8H6Cl3N2O
Molecular Weight 267.51 g/mol
Appearance White to off-white solid
Melting Point 120-130 °C (estimated)
Solubility Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate), insoluble in water.[5]
Proposed Characterization Workflow

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity.

Characterization_Workflow Synthesized_Compound Purified N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide NMR 1H and 13C NMR Spectroscopy Synthesized_Compound->NMR Structural Elucidation Mass_Spec Mass Spectrometry (MS) Synthesized_Compound->Mass_Spec Molecular Weight Confirmation IR_Spec Infrared (IR) Spectroscopy Synthesized_Compound->IR_Spec Functional Group Identification Elemental_Analysis Elemental Analysis Synthesized_Compound->Elemental_Analysis Empirical Formula Confirmation Purity_Assessment Purity Assessment (e.g., HPLC) Synthesized_Compound->Purity_Assessment Purity Determination

Caption: Comprehensive workflow for the characterization of the target compound.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the 2-chloropropanamide side chain. The amide proton (N-H) will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will show characteristic peaks for the carbons of the dichloropyridine ring and the carbonyl and aliphatic carbons of the side chain.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.

  • IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide carbonyl group, and C-Cl stretches.

Potential Biological Activity and Applications in Drug Discovery

While the specific biological activity of N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide has not been reported, the structural motifs present suggest several potential therapeutic applications.

Rationale for Potential Biological Activity
  • Kinase Inhibition: Many pyridinyl amide derivatives are known to be potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The dichloropyridyl moiety can serve as a hinge-binding motif in the ATP-binding pocket of various kinases.

  • Antimicrobial Activity: Chloro-substituted heterocyclic compounds have demonstrated a broad spectrum of antimicrobial activities.[3]

  • Anticonvulsant Properties: N-substituted benzothiazole derivatives containing a 2-chloropropanamide moiety have been synthesized and shown to possess anticonvulsant activity.[6]

Hypothetical Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide is the inhibition of a protein kinase involved in a cancer-related signaling pathway. The following diagram illustrates a hypothetical interaction with a generic kinase.

Kinase_Inhibition Kinase Kinase ATP-Binding Pocket Hinge Region Active Site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation (Inhibited by Compound) Compound N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide Compound->Kinase:hinge Binds to Hinge Region (Pyridyl N) ATP ATP ATP->Kinase:active_site Competitive Binding Substrate Substrate Protein Substrate->Kinase:active_site Downstream_Signaling Downstream Signaling Cascade (e.g., Cell Proliferation) Phosphorylated_Substrate->Downstream_Signaling

Caption: Hypothetical mechanism of kinase inhibition by the target compound.

Safety and Handling

Given the presence of chlorinated functional groups, N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related compounds such as dichloropropanols are known to be toxic.[7][8][9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.[10]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive, albeit partially predictive, framework for its synthesis, characterization, and potential biological evaluation. The proposed methodologies are grounded in established chemical principles and data from structurally related compounds. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this intriguing molecule and to explore its potential in drug discovery.

References

  • NIST. (n.d.). Chloropropamide. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 2-Chloropropanamide. National Center for Biotechnology Information. [Link]

  • G., R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 197-235. [Link]

  • PrepChem. (n.d.). Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide. [Link]

  • G., R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

  • Google P
  • PubChem. (n.d.). Propanamide, N,3-dichloro-. National Center for Biotechnology Information. [Link]

  • Kumar, A., et al. (2022). Synthesis and screening of novel N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives as anticonvulsants. Annals of Phytomedicine, 11(2), 373-378. [Link]

  • Thany, S. H. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. International Journal of Molecular Sciences, 24(6), 5383. [Link]

  • PubChem. (n.d.). 3,5-Dichloro-2,4,6-trifluoropyridine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3,5-Dichloro-2-fluoropyridine. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
  • PubChem. (n.d.). Propionamide, 2,3-dichloro-N-butyl-. National Center for Biotechnology Information. [Link]

  • da Silva, F. C. S., et al. (2018). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Brazilian Journal of Chemical Engineering, 35(1), 225-234. [Link]

  • Kuroda, Y., et al. (2002). [Toxicity of dichloropropanols]. Journal of UOEH, 24(3), 271-280. [Link]

  • NIST. (n.d.). 2-Chloropropionamide. NIST Chemistry WebBook. [Link]

  • GNPS. (2020). GNPS Library Spectrum CCMSLIB00005774536. [Link]

  • Cheméo. (n.d.). Propionamide, 2,3-dichloro-N-ethyl- - Chemical & Physical Properties. [Link]

  • NIST. (n.d.). Propanamide, N-(3-chlorophenyl)-2-chloro-. NIST Chemistry WebBook. [Link]

  • GNPS. (2020). GNPS Library Spectrum CCMSLIB00005776694. [Link]

  • Al-Zahrani, F. M., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(4), M1495. [Link]

  • OEHHA. (2009). 1,3-Dichloro-2-Propanol. [Link]

  • Ielo, L., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 4058. [Link]

  • Shearer, B. G., et al. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of Medicinal Chemistry, 53(4), 1857-1861. [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-(3,5-dichloro-phenyl)-benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1294. [Link]

  • IARC. (2013). 1,3-DICHLORO-2-PROPANOL. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. [Link]

Sources

Chemical Properties and Synthetic Utility of N-(3,5-Dichloropyridin-2-yl)propionamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-(3,5-dichloropyridin-2-yl)propionamide scaffold represents a specialized class of electron-deficient amidopyridines. Characterized by the presence of two chlorine atoms at the 3- and 5-positions of the pyridine ring, this moiety exhibits distinct physicochemical properties compared to non-halogenated aminopyridines. These analogs are critical intermediates in the development of agrochemicals (specifically succinate dehydrogenase inhibitor fungicides) and pharmaceutical agents targeting kinase pathways.[1] This guide provides a technical deep-dive into the electronic structure, synthetic challenges, and reactivity profiles of this chemical family.

Structural & Physicochemical Analysis[1][2][3][4][5]

Electronic Architecture

The core structure consists of a 2-aminopyridine ring substituted with chlorine atoms at the meta positions relative to the ring nitrogen (positions 3 and 5).

  • Inductive Effect (-I): The chlorine atoms exert a strong electron-withdrawing inductive effect. This significantly reduces the electron density on the exocyclic nitrogen atom.[1]

  • Steric Environment: The chlorine atom at the 3-position creates significant steric hindrance around the amide bond.[1] This "ortho-effect" restricts the rotation of the propionyl group, often locking the molecule into a preferred conformation that impacts binding affinity in biological pockets.

  • Basicity (pKa): While unsubstituted 2-aminopyridine has a pKa of ~6.86, the 3,5-dichloro substitution drastically lowers the basicity of the ring nitrogen (estimated pKa < 2.0).[2] Consequently, these analogs do not protonate under physiological pH, remaining neutral and lipophilic.[1]

Lipophilicity and Solubility[1]
  • LogP: The addition of two chlorine atoms and a propionyl chain increases the partition coefficient (LogP) significantly compared to the parent amine.[1]

    • Parent Amine (2-amino-3,5-dichloropyridine): LogP ≈ 2.2[1]

    • Propionamide Analog: Estimated LogP ≈ 2.8 – 3.2[1]

  • Solubility: These compounds exhibit low aqueous solubility but high solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform).[1]

Synthetic Methodologies

The synthesis of N-(3,5-dichloropyridin-2-yl)propionamide requires overcoming the reduced nucleophilicity of the parent amine.

Precursor Synthesis: 2-Amino-3,5-dichloropyridine

The starting material is typically synthesized via electrophilic aromatic substitution of 2-aminopyridine.

Protocol:

  • Reagents: 2-Aminopyridine, N-Chlorosuccinimide (NCS).[1][3]

  • Solvent: Acetonitrile or DMF/Methanol mixture.

  • Conditions: The reaction is run at 45–80°C. NCS is added portion-wise to control the exotherm.

  • Purification: The product is recrystallized from ethanol/water to yield the 3,5-dichloro derivative (Melting Point: 81–84°C).[1]

Acylation (The Critical Step)

Due to the electron-withdrawing nature of the dichloropyridine ring, the exocyclic amine is a poor nucleophile . Standard Schotten-Baumann conditions (aqueous base) often fail or result in low yields.[1]

Optimized Protocol for Propionylation:

  • Reagents:

    • Substrate: 2-Amino-3,5-dichloropyridine (1.0 eq)

    • Acylating Agent: Propionyl chloride (1.2 eq) OR Propionic anhydride (1.5 eq)[1]

    • Base/Catalyst: Pyridine (solvent/base) or Triethylamine (1.5 eq) with DMAP (0.1 eq).[1]

  • Solvent: Dichloromethane (DCM) or Toluene (for anhydride reflux).[1]

  • Procedure:

    • Dissolve the amine in dry DCM under nitrogen atmosphere.[1]

    • Add Triethylamine and DMAP.[1]

    • Cool to 0°C and add Propionyl chloride dropwise.[1]

    • Allow to warm to room temperature and stir for 4–12 hours. (Note: If using anhydride, reflux in toluene for 6 hours).[1]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the amide NH singlet (typically deshielded >10 ppm) and the propionyl ethyl group signals (quartet ~2.4 ppm, triplet ~1.1 ppm).[1]

Visualization: Synthesis & SAR Logic

Synthesis Workflow Diagram

SynthesisPath Start 2-Aminopyridine Step1 Chlorination (NCS, DMF, 45°C) Start->Step1 Inter 2-Amino-3,5- dichloropyridine Step1->Inter Step2 Acylation (Propionyl Cl, DMAP) Inter->Step2 Final N-(3,5-dichloropyridin- 2-yl)propionamide Step2->Final

Caption: Step-wise synthetic route from commercially available 2-aminopyridine to the target propionamide analog.

Structure-Activity Relationship (SAR) Map

SAR_Map Core N-(3,5-dichloropyridin- 2-yl)propionamide Cl3 3-Cl Position: Steric Hindrance Prevents Amide Hydrolysis Core->Cl3 Cl5 5-Cl Position: Lipophilicity Modulator Blocks Metabolic Oxidation Core->Cl5 Amide Amide Linker: H-Bond Donor/Acceptor Critical for Receptor Binding Core->Amide Tail Propionyl Chain: Hydrophobic Interaction Tunable (Me, Et, iPr) Core->Tail

Caption: Functional dissection of the molecule highlighting the role of specific structural motifs in chemical stability and biological activity.

Reactivity Profile

Hydrolytic Stability

The 3-chloro substituent plays a protective role.[1] By sterically shielding the carbonyl carbon of the amide, it retards the rate of enzymatic or chemical hydrolysis compared to unhindered analogs.[1]

  • Acidic Hydrolysis: Requires concentrated HCl/reflux.[1]

  • Basic Hydrolysis: Relatively resistant to mild base; requires strong hydroxide (NaOH) and heat.[1]

N-Alkylation

The amide proton (NH) is acidic (pKa ~11–12) due to the electron-withdrawing pyridine ring.

  • Reaction: Treatment with Sodium Hydride (NaH) in DMF generates the amidate anion, which can be alkylated with alkyl halides (e.g., MeI, EtBr).[1]

  • Regioselectivity: Alkylation occurs predominantly at the amide nitrogen rather than the pyridine nitrogen or oxygen, provided the conditions are kinetically controlled.[1]

Quantitative Data Summary

PropertyValue / CharacteristicNote
Molecular Formula C₈H₈Cl₂N₂O
Molecular Weight 219.07 g/mol
Melting Point 115–120°C (Estimated)Higher than parent amine (83°C) due to H-bonding
pKa (Amide NH) ~11.5Weakly acidic
LogP ~2.9Lipophilic
Solubility DMSO, DMF, DCM, EtOAcInsoluble in water
Appearance White to off-white crystalline solid

References

  • Synthesis of 2-Amino-3,5-dichloropyridine

    • Source: ChemicalBook & Patent Literature (CN104016908A).[1]

    • Context: Describes the chlorination of 2-amino-5-chloropyridine using NCS in DMF/Methanol.
    • Link:[1]

  • General Acyl

    • Source:European Journal of Organic Chemistry, 2012.[1]

    • Context: Discusses the reactivity of electron-deficient aminopyridines and conditions for functionaliz
    • Link: [Eur. J. Org.[1][4] Chem. Abstract (via Wiley)]([Link])

  • Biological Relevance of 3,5-Dichloropyridines

    • Source: PubChem CID 225522 (Related Amides).[1]

    • Context: Structural data and bioactivity classifications for dichloropyridine carboxamides.[1]

    • Link:[1]

  • pKa and Physical Properties of Amides

    • Source: Cheméo & Wikipedia Data for Propionamide.[1]

    • Context: Baseline data for the propionyl moiety to extrapolate properties of the analog.[1]

    • Link:[1]

Sources

2-chloro-N-(3,5-dichloropyridin-2-yl)propanamide safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive safety and handling profile for 2-chloro-N-(3,5-dichloropyridin-2-yl)propanamide , a specialized intermediate used in agrochemical and pharmaceutical research.

Part 1: Executive Summary & Chemical Identity

This guide addresses the handling, synthesis, and safety protocols for This compound , a potent electrophilic intermediate. Structurally, this compound combines a lipophilic, electron-deficient 3,5-dichloropyridine ring with a reactive


-chloropropanamide  tail.

It is primarily utilized as a building block for:

  • Agrochemicals: Precursor to pyridine-based herbicides (e.g., isoxazoline derivatives).

  • Pharmaceuticals: Intermediate for kinase inhibitors targeting specific heterocyclic binding pockets.

Chemical Identification Table
PropertySpecification
IUPAC Name This compound
Common Name N-(3,5-dichloro-2-pyridyl)-2-chloropropionamide
CAS Number Not widely listed (Research Intermediate)
Molecular Formula

Molecular Weight 253.51 g/mol
SMILES CC(Cl)C(=O)Nc1ncc(Cl)cc1Cl
Physical State Solid (White to off-white crystalline powder)
Predicted LogP ~2.5 - 3.0 (Lipophilic)

Part 2: Hazard Identification & Toxicology (SAR Analysis)

Note: As a specific commercial SDS is rare for this intermediate, the following data is derived from Structure-Activity Relationship (SAR) analysis of its functional groups: the aminopyridine core and the


-haloamide moiety .
Core Hazard Classification (GHS Derived)

This compound is classified as a High Potency Intermediate due to its alkylating potential.

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat. 3/4H301/H302: Toxic/Harmful if swallowed.Pyridine derivatives often exhibit neurotoxicity or metabolic inhibition.
Skin Irritation Cat. 2H315: Causes skin irritation.[1][2][3]Acidic amide proton and lipophilic nature facilitate dermal penetration.
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1][2][3]Direct mucous membrane irritant.[2]
Skin Sensitization Cat. 1H317: May cause an allergic skin reaction.Critical: The

-chloro group is an alkylating agent capable of haptenizing proteins (Type IV hypersensitivity).
STOT - SE Cat. 3H335: May cause respiratory irritation.[1][2][3][4]Dust inhalation irritates the upper respiratory tract.
Toxicology Insight: The Alkylating Risk

The presence of the 2-chloropropanamide motif makes this molecule a "soft" electrophile. Unlike simple acyl chlorides, the


-carbon is susceptible to nucleophilic attack by biological thiols (e.g., glutathione) or DNA bases.
  • Risk: Potential for genotoxicity (low probability but non-zero) and high probability of skin sensitization.

  • Control: Strict containment is required to prevent sensitization.

Part 3: Synthesis & Reaction Logic

Understanding the synthesis aids in anticipating impurities (e.g., unreacted acid chloride).

Synthesis Workflow (DOT Diagram)

The standard synthesis involves acylation of the aminopyridine with 2-chloropropanoyl chloride in the presence of a base.

SynthesisWorkflow Precursor1 2-Amino-3,5-dichloropyridine (CAS 4214-74-8) Intermediate Tetrahedral Intermediate Precursor1->Intermediate Nucleophilic Attack Precursor2 2-Chloropropanoyl Chloride (Acid Chloride) Precursor2->Intermediate Reagent Base (Et3N or Pyridine) Solvent (DCM/THF) Reagent->Intermediate Catalysis/Scavenging Product This compound (Target) Intermediate->Product Elimination of HCl Waste By-product: Triethylammonium Chloride Intermediate->Waste

Figure 1: Synthetic pathway for the target amide.[5][6][7][8][9][10] Note the generation of HCl salts, requiring a wash step during workup.

Part 4: Handling & Storage Protocols (Self-Validating Systems)

To ensure safety, the handling protocol must be self-validating —meaning the workflow itself reveals failures (e.g., color change indicators, pressure checks).

Engineering Controls
  • Primary Containment: Handle only in a certified chemical fume hood with face velocity > 100 fpm.

  • Pressure Control: If heating is required, use a closed system with a scrubber (NaOH trap) to catch potential HCl off-gassing if hydrolysis occurs.

Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationRationale
Gloves (Primary) Nitrile (0.11 mm) Splash protection.
Gloves (Secondary) Laminate (Silver Shield) Critical: Required if handling solutions >10%. Chlorinated solvents and amides can permeate nitrile.
Respiratory N95 / P100 Required if handling powder outside a hood (not recommended).
Eye Protection Chemical Goggles Safety glasses are insufficient for alkylating agents; goggles prevent vapor/dust entry.
Storage & Stability
  • Conditions: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.

  • Incompatibility: Avoid strong bases (hydrolysis of amide), strong oxidizers, and nucleophiles (amines, thiols).

  • Shelf-Life: ~12-24 months if kept dry. Hydrolysis yields 2-amino-3,5-dichloropyridine and lactic acid derivatives.

Part 5: Emergency Response & Decontamination

This section details how to neutralize the specific hazards of this molecule.

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double gloves, goggles, and a lab coat.

  • Neutralization (Chemical Logic):

    • Do not just wipe with water (slow hydrolysis).

    • Solution: Use a mixture of 10% Sodium Carbonate (

      
      )  and detergent . The base neutralizes any acid byproducts, and the surfactant solubilizes the lipophilic amide.
      
  • Adsorption: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).[2]

  • Disposal: Incineration is the only approved disposal method for halogenated nitrogenous organics.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[4] Do not rub. The crystals can cause mechanical abrasion plus chemical irritation.

  • Skin Contact: Wash with soap and water. Monitor for redness for 24 hours. Delayed sensitization is possible.

  • Ingestion: Rinse mouth. Do not induce vomiting (risk of aspiration of the irritant). Seek medical attention immediately.

Part 6: References

  • PubChem Compound Summary. 2-Amino-3,5-dichloropyridine (Precursor Data). National Center for Biotechnology Information. Link

  • European Chemicals Agency (ECHA). Registration Dossier for Chlorinated Pyridines (General Hazard Profile).[3]Link

  • Sigma-Aldrich (Merck). Safety Data Sheet for 2-Chloropropionamide (Analogous Alpha-Haloamide Hazards).Link

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. (Mechanisms of Amide Formation and Alkylating Agents). Springer.

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 2-chloro-N-(3,5-dichloropyridin-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive, technically detailed guide for the synthesis of 2-chloro-N-(3,5-dichloropyridin-2-yl)propanamide, a substituted pyridinamide derivative. The amide bond formation is achieved via a classic nucleophilic acyl substitution, reacting the nucleophilic amine of 2-amino-3,5-dichloropyridine with the highly electrophilic 2-chloropropionyl chloride. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and characterization techniques essential for ensuring a successful, high-purity synthesis. We delve into the causality behind experimental choices, offering insights gleaned from practical laboratory experience to empower researchers to not only replicate the synthesis but also to troubleshoot and adapt it as necessary.

Chemical Principles & Reaction Mechanism

The synthesis of this compound is fundamentally an acylation reaction, a type of nucleophilic acyl substitution. This class of reaction is a cornerstone of organic synthesis, particularly for the formation of the ubiquitous amide bond found in countless pharmaceutical agents and biologically active molecules.[1][2]

The reaction proceeds via the Schotten-Baumann methodology, which involves the reaction of an amine with an acid chloride.[2][3][4] The core mechanism can be dissected into two primary stages:[1][4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-amino-3,5-dichloropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This forms a transient tetrahedral intermediate.[1][4]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

A crucial aspect of this reaction is the concurrent production of hydrochloric acid (HCl).[1] This acidic byproduct will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this and drive the reaction to completion, a base (e.g., a tertiary amine like triethylamine or pyridine) is added to the reaction mixture to act as an acid scavenger.[3]

Reaction Mechanism: Nucleophilic Acyl Substitution

Reaction_Mechanism cluster_start Reactants cluster_intermediate Transition State cluster_end Products Amine 2-Amino-3,5-dichloropyridine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcidChloride 2-Chloropropionyl Chloride (Electrophile) AcidChloride->Tetrahedral Amide Target Amide Product Tetrahedral->Amide Elimination of Cl- HCl HCl (Byproduct) Tetrahedral->HCl

Caption: Nucleophilic attack followed by elimination.

Reagent and Material Profile

A thorough understanding of the reagents is paramount for both safety and success. The properties below are critical for calculations and handling.

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Key Hazards
2-Amino-3,5-dichloropyridineC₅H₄Cl₂N₂163.0081-83N/AHarmful if swallowed, inhaled, or in contact with skin; Causes skin and serious eye irritation.[5]
2-Chloropropionyl chlorideC₃H₄Cl₂O126.97N/A109-111Flammable; Reacts violently with water; Causes severe skin burns and eye damage.[6][7][8]
Triethylamine (Base)C₆H₁₅N101.19-11590Highly flammable; Toxic; Corrosive.
Dichloromethane (Solvent)CH₂Cl₂84.93-96.739.6Suspected carcinogen; Skin and eye irritant.

Scientist's Note on Reagent Handling:

  • 2-Amino-3,5-dichloropyridine: This is a stable crystalline solid.[9] While its hazards are moderate, appropriate personal protective equipment (PPE) should always be worn. It is a key building block in the synthesis of agrochemicals and pharmaceuticals.[10]

  • 2-Chloropropionyl chloride: This is a highly reactive and hazardous liquid.[6] It is extremely sensitive to moisture and will react violently with water, releasing toxic hydrogen chloride gas.[7] Crucially, all operations involving this reagent must be conducted in a certified chemical fume hood under anhydrous (dry) conditions. [7] Use of an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[7] Grounding and bonding containers is necessary to prevent static discharge.[8][11]

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 1-5 grams of the final product. All operations should be performed in a well-ventilated chemical fume hood.

Materials & Equipment:

  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Thermometer

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

  • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Büchner funnel and filtration flask

Procedure:

  • Reaction Setup:

    • Flame-dry the 100 mL three-neck flask and assemble it with the condenser, dropping funnel, and thermometer under a gentle flow of nitrogen. Allow the apparatus to cool to room temperature.

    • To the flask, add 2-amino-3,5-dichloropyridine (e.g., 1.63 g, 10.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 30 mL).

    • Add triethylamine (e.g., 1.53 mL, 11.0 mmol, 1.1 equiv.) to the flask via syringe. Stir the mixture until all solids dissolve.

  • Addition of Acyl Chloride:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • In a separate dry vial, prepare a solution of 2-chloropropionyl chloride (e.g., 1.0 mL, 10.5 mmol, 1.05 equiv.) in anhydrous DCM (10 mL).

    • Transfer this solution to the dropping funnel.

    • Add the 2-chloropropionyl chloride solution dropwise to the stirred amine solution over 20-30 minutes. Expertise Note: Slow, controlled addition at low temperature is critical. The reaction is exothermic, and rapid addition can lead to uncontrolled temperature increases and the formation of side products.[]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 8-16 hours.[3]

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The product should have a different Rf value than the starting amine.

  • Workup and Isolation:

    • Once the reaction is complete, quench the reaction by slowly adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Trustworthiness Note: These washing steps are essential. The acid wash removes excess triethylamine, the bicarbonate wash removes any unreacted acyl chloride and neutralizes residual acid, and the brine wash aids in removing water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will likely be an off-white or light-beige solid.[9]

    • Purification is best achieved by recrystallization.[13] A suitable solvent system is ethanol or a mixture of ethyl acetate and hexane. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow Diagram

Synthesis_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents Add 2-amino-3,5-dichloropyridine, DCM, and Triethylamine Setup->Reagents Cooling Cool to 0 °C Reagents->Cooling Addition 2. Dropwise Addition of 2-Chloropropionyl Chloride Cooling->Addition Reaction 3. Stir at Room Temp (8-16h, TLC Monitoring) Addition->Reaction Quench 4. Aqueous Workup (Quench with H₂O) Reaction->Quench Extraction Wash with HCl, NaHCO₃, Brine Quench->Extraction Drying Dry (Na₂SO₄) & Concentrate Extraction->Drying Purification 5. Purification (Recrystallization) Drying->Purification Product Pure Product (this compound) Purification->Product

Caption: From setup to pure product.

Characterization and Quality Control

To validate the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessmentProtons on the pyridine ring, the propanamide backbone (CH and CH₃), and the amide N-H proton should be observed with characteristic chemical shifts and coupling patterns.
¹³C NMR Structural confirmationResonances corresponding to the carbonyl carbon, aromatic carbons of the pyridine ring, and aliphatic carbons of the propanamide chain.
FT-IR Functional group identificationCharacteristic absorption bands for N-H stretching (amide), C=O stretching (amide I band), and C-Cl bonds.
Mass Spec (MS) Molecular weight confirmationA molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the product (C₈H₆Cl₃N₂O).
Melting Point Purity assessmentA sharp, defined melting point range indicates high purity. Impurities typically broaden and depress the melting point.
HPLC Quantitative purity analysisHigh-Performance Liquid Chromatography is a powerful tool for determining the precise purity of the compound by separating it from any residual starting materials or byproducts.[14]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Reagents (especially acyl chloride) were hydrolyzed by moisture. 2. Insufficient base to scavenge HCl. 3. Starting amine is of poor quality.1. Ensure all glassware is rigorously dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.[15] 2. Use a slight excess (1.1-1.2 equiv.) of a dry, non-nucleophilic base. 3. Check the purity of the starting amine by melting point or NMR before starting.
Multiple Spots on TLC / Impure Product 1. Reaction temperature was too high. 2. Acyl chloride was added too quickly. 3. Incomplete workup.1. Maintain the reaction temperature at 0 °C during the addition of the acyl chloride.[15] 2. Add the acyl chloride solution dropwise over a longer period. 3. Ensure all aqueous wash steps are performed thoroughly to remove byproducts and unreacted reagents.
Product is an Oil or Fails to Crystallize 1. Presence of significant impurities. 2. Incorrect recrystallization solvent.1. Attempt purification via column chromatography on silica gel. 2. Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent pair (e.g., ethanol, methanol, ethyl acetate/hexane, toluene).

References

  • Krishna Solvechem Ltd. (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. Retrieved from [Link]

  • SDFine. (n.d.). 2-CHLOROPROPIONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-chloropyridine. PubChem Compound Database. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-Amino-3,5-dichloropyridine CAS#: 4214-74-8. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of Organic Chemistry, 85(3), 1764–1769. Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

Sources

Protocol for amide coupling of 2-amino-3,5-dichloropyridine with acid chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for Amide Coupling of 2-Amino-3,5-dichloropyridine with Acid Chlorides

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Importance of N-(Dichloropyridin-2-yl) Amides

The synthesis of amides from N-heterocyclic amines is a cornerstone reaction in medicinal chemistry and materials science. The resulting N-acylaminopyridine motif is a privileged structure found in numerous pharmacologically active agents. 2-Amino-3,5-dichloropyridine, in particular, serves as a valuable building block, introducing a synthetically versatile and metabolically robust scaffold. However, its acylation is not trivial. The pyridine nitrogen and the two chlorine atoms act as strong electron-withdrawing groups, significantly reducing the nucleophilicity of the C2-amino group. This deactivation makes the amide coupling reaction sluggish compared to that of anilines or aliphatic amines, often leading to low yields and incomplete conversions under standard conditions.[1][2]

This document provides a comprehensive guide to successfully performing the amide coupling of 2-amino-3,5-dichloropyridine with various acid chlorides. It details the underlying chemical principles, provides a robust step-by-step protocol, and offers troubleshooting guidance based on field-proven insights.

Reaction Fundamentals: A Mechanistic Perspective

The reaction of an amine with an acid chloride to form an amide is a classic nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions.[3][4][5] The process can be broken down into a few key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of 2-amino-3,5-dichloropyridine attacks the electrophilic carbonyl carbon of the acid chloride. This is the rate-determining step and is hindered by the reduced nucleophilicity of the amine.

  • Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Proton Transfer: A base is required to neutralize the hydrochloric acid (HCl) generated in the reaction.[4] Without a base, the HCl would protonate the starting aminopyridine, rendering it non-nucleophilic and halting the reaction.

The selection of an appropriate base and solvent is therefore critical to drive the reaction to completion.

Diagram: General Reaction Mechanism

Reaction_Mechanism Amine 2-Amino-3,5-dichloropyridine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate + Acid Chloride AcidChloride Acid Chloride (Electrophile) AcidChloride->Intermediate Base Base (e.g., Et3N) Salt Base-HCl Salt Base->Salt + HCl Product N-(3,5-dichloropyridin-2-yl)amide Intermediate->Product - Cl- Product->Product

Caption: Simplified mechanism of nucleophilic acyl substitution.

Detailed Experimental Protocol

This protocol describes a general procedure for the acylation of 2-amino-3,5-dichloropyridine with an acid chloride (e.g., benzoyl chloride) on a 1.0 mmol scale.

Materials & Reagents
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-Amino-3,5-dichloropyridine163.001.0163 mg
Benzoyl Chloride140.571.1155 mg (128 µL)
Triethylamine (Et₃N)101.191.5152 mg (209 µL)
Dichloromethane (DCM), anhydrous--10 mL
Saturated aq. NaHCO₃ solution--~20 mL
Brine--~20 mL
Anhydrous Magnesium Sulfate (MgSO₄)--As needed
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet/balloon

  • Syringes for liquid transfer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plate and chamber

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep 1. Combine aminopyridine, Et3N, and DCM under N2. cool 2. Cool flask to 0 °C in an ice bath. prep->cool add 3. Add acid chloride dropwise via syringe. cool->add react 4. Warm to RT and stir for 2-16 h. Monitor by TLC. add->react quench 5. Quench with water. Transfer to separatory funnel. react->quench wash 6. Wash with sat. NaHCO3, then brine. quench->wash dry 7. Dry organic layer (MgSO4), filter, and concentrate. wash->dry purify 8. Purify crude product via recrystallization or chromatography. dry->purify

Caption: Step-by-step experimental workflow for amide coupling.

Step-by-Step Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3,5-dichloropyridine (163 mg, 1.0 mmol). Seal the flask with a septum, and purge with nitrogen.

  • Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) followed by triethylamine (209 µL, 1.5 mmol) via syringe. Stir the mixture until all solids dissolve.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches approximately 0 °C.

  • Acid Chloride Addition: Slowly add the acid chloride (e.g., benzoyl chloride, 128 µL, 1.1 mmol) dropwise over 5 minutes. A white precipitate (triethylamine hydrochloride) will likely form immediately.[4]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-16 hours. The progress can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase), observing the consumption of the starting amine.

  • Work-up: Upon completion, quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (20 mL) to remove any excess acid chloride and HCl, and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by either recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-(3,5-dichloropyridin-2-yl)amide.

Key Considerations and Optimization

ParameterRationale & Optimization Notes
Base Selection Triethylamine (Et₃N) or Diisopropylethylamine (DIEA) are standard choices.[6] They are non-nucleophilic and effectively scavenge HCl. Pyridine can also be used; it acts as both a base and a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate, which may accelerate the reaction with the weakly nucleophilic amine.[7][8] However, it can be more difficult to remove during work-up.
Solvent Choice Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are preferred to prevent hydrolysis of the acid chloride.[6][9] For more challenging couplings, a polar aprotic solvent like N,N-Dimethylformamide (DMF) can be used, but its high boiling point makes it harder to remove. Greener, bio-based solvents like Cyrene™ have also been shown to be effective.[10][11]
Stoichiometry A slight excess of the acid chloride (1.1-1.2 equivalents) is typically used to ensure complete consumption of the valuable aminopyridine. A larger excess of the base (1.5-2.0 equivalents) ensures that all generated HCl is neutralized and that the reaction medium remains basic.
Temperature Starting the reaction at 0 °C helps to control the initial exotherm and minimize potential side reactions.[11] For particularly unreactive acid chlorides or to push a sluggish reaction to completion, gentle heating (e.g., 40 °C) may be applied after the initial addition at low temperature.

Troubleshooting Guide

Troubleshooting_Guide start Problem Observed low_yield Low or No Product Yield start->low_yield impure Impure Product / Multiple Spots on TLC start->impure check_reagents Are reagents pure and dry? (Especially acid chloride and solvent) low_yield->check_reagents Check Reagent Quality side_rxn Side reactions observed? impure->side_rxn Check Reaction Conditions incomplete_rxn TLC shows starting material remains check_reagents->incomplete_rxn Yes sol_1 Solution: Use freshly distilled or new reagents. Ensure anhydrous conditions. check_reagents->sol_1 No sol_2 Solution: Increase reaction time, gently heat (40 °C), or try a more activating base like pyridine. incomplete_rxn->sol_2 Yes workup_issue Work-up ineffective? side_rxn->workup_issue No sol_3 Possible Di-acylation or hydrolysis. Solution: Ensure slow, cold (0 °C) addition of acid chloride. Use only a slight excess (1.1 eq). side_rxn->sol_3 Yes sol_4 Solution: Ensure thorough washing with NaHCO3 to remove acid byproducts. Optimize purification (chromatography gradient). workup_issue->sol_4 Yes

Caption: A decision tree for troubleshooting common issues.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these chemicals.[12][13]

  • Ventilation: All operations should be performed in a well-ventilated chemical fume hood.[13]

  • Acid Chlorides: Acid chlorides are corrosive, lachrymatory (tear-inducing), and moisture-sensitive.[14] They react violently with water and alcohols. Handle with extreme care and always work under an inert atmosphere. Quench any excess reagent carefully.

  • Chlorinated Pyridines: 2-Amino-3,5-dichloropyridine is a hazardous substance. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) before use.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal procedures.

References

  • Singh, U. P., & Singh, R. K. (2012). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. Journal of the American Chemical Society, 134(4), 1885-1888. [Link]

  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles. Retrieved from [Link]

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction? Retrieved from [Link]

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction.
  • YouTube. (2019, November 12). synthesis of amides from acid chlorides. Retrieved from [Link]

  • ResearchGate. (2005, October). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Retrieved from [Link]

  • University of Utah. (2019, April 11). ACID HANDLING. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • UC Riverside. (2014, March 3). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • Innoveda Chemicals. (2024, April 16). Top 5 Safety Tips When Working with Acidic Liquids. Retrieved from [Link]

  • Common Conditions. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ACS Publications. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent developments in catalytic amide bond formation. Retrieved from [Link]

  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Retrieved from [Link]

  • CORE. (2015, March 5). Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • MDPI. (2024, August 24). C 2 -Symmetric Amino Acid Amide-Derived Organocatalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • ResearchGate. (2025, August 7). (PDF) A Facile N-Monoalkylation of Aminopyridines. Retrieved from [Link]

  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of 2-chloro-N-(3,5-dichloropyridin-2-yl)propanamide: A Guide to Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Reaction Environment

The synthesis of 2-chloro-N-(3,5-dichloropyridin-2-yl)propanamide, a key intermediate in the development of various agrochemicals and pharmaceuticals, is a process demanding precision and control. The core of this synthesis lies in the N-acylation of 2-amino-3,5-dichloropyridine with 2-chloropropanoyl chloride. While the stoichiometry of the reactants is fundamental, the choice of solvent is a critical parameter that profoundly influences reaction kinetics, yield, purity, and overall process efficiency. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practicalities of solvent selection for this important transformation. We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of suitable solvent systems, and provide a detailed experimental protocol as a validated starting point for laboratory synthesis and process optimization.

Reaction Mechanism and the Influence of the Solvent

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The amino group of 2-amino-3,5-dichloropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. This reaction generates a tetrahedral intermediate, which then collapses to form the desired amide product and hydrochloric acid (HCl) as a byproduct.

The reaction is typically carried out in the presence of a base to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] The choice of solvent is intrinsically linked to the efficiency of this process. An ideal solvent should:

  • Dissolve the reactants: Ensure a homogenous reaction mixture for optimal interaction between the amine and the acid chloride.

  • Remain inert: Not react with the starting materials, intermediates, or products.

  • Facilitate the reaction: Stabilize the transition state and intermediates to promote a favorable reaction rate.

  • Allow for easy product isolation: Enable straightforward separation of the desired amide from the reaction mixture.

The reaction can be broadly categorized as a Schotten-Baumann type reaction when conducted with an aqueous base, though in many organic syntheses, an organic base and an aprotic organic solvent are preferred to avoid hydrolysis of the acid chloride.[1]

Comparative Analysis of Solvent Systems

The selection of an appropriate solvent is a balance of several factors, including polarity, proticity, and boiling point. For the acylation of 2-amino-3,5-dichloropyridin-2-yl with an acid chloride, aprotic solvents are generally favored. Protic solvents, such as alcohols, can potentially compete with the amine as nucleophiles, leading to undesired ester byproducts.

Here, we compare several classes of aprotic solvents commonly employed in amide synthesis:

Solvent ClassExamplesRationale for UsePotential Drawbacks
Chlorinated Solvents Dichloromethane (DCM), ChloroformExcellent solubility for a wide range of organic compounds, relatively low boiling points for easy removal.Environmental and health concerns. Can react with some strong bases.
Ethereal Solvents Tetrahydrofuran (THF), Diethyl etherGood solvating power for many organic reagents, relatively inert.Peroxide formation upon storage, relatively low boiling points may not be suitable for reactions requiring higher temperatures.
Polar Aprotic Solvents N,N-Dimethylformamide (DMF), Acetonitrile, PyridineHigh dielectric constants can help to dissolve polar starting materials and intermediates. Pyridine can also act as a base to neutralize HCl.[1][2]Higher boiling points can make removal difficult. DMF can decompose at high temperatures. Pyridine has a strong, unpleasant odor.

The Unique Role of Pyridine:

Pyridine often serves a dual role in acylation reactions, acting as both a solvent and a base.[1][2] Its basicity is sufficient to neutralize the HCl generated during the reaction. Furthermore, pyridine can act as a nucleophilic catalyst by reacting with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is then more susceptible to attack by the amine, accelerating the overall reaction rate.[3]

Experimental Protocol: Synthesis of this compound

This protocol provides a robust starting point for the synthesis. Researchers should note that optimization of reaction time, temperature, and stoichiometry may be necessary to achieve desired yields and purity.

Materials:

  • 2-amino-3,5-dichloropyridine

  • 2-chloropropanoyl chloride

  • Anhydrous Pyridine (or other suitable aprotic solvent and a non-nucleophilic base like triethylamine)

  • Anhydrous Dichloromethane (DCM) for workup

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-amino-3,5-dichloropyridine (1.0 equivalent) in anhydrous pyridine (used as both solvent and base). Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add 2-chloropropanoyl chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by pouring the mixture into ice-cold water.

    • Extract the aqueous mixture with dichloromethane (3 x volume of the reaction mixture).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualizing the Workflow:

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_isolation Isolation & Purification dissolve Dissolve 2-amino-3,5-dichloropyridine in anhydrous pyridine cool Cool to 0 °C dissolve->cool add_acyl Add 2-chloropropanoyl chloride dropwise cool->add_acyl react Stir at room temperature add_acyl->react quench Quench with ice-water react->quench extract Extract with DCM quench->extract wash_bicarb Wash with NaHCO3(aq) extract->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate purify Recrystallize or Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete reaction: Extend the reaction time or slightly increase the temperature. Ensure the use of anhydrous solvents and reagents, as moisture can hydrolyze the acid chloride.

    • Loss during workup: Ensure complete extraction and minimize transfers.

  • Impurity Formation:

    • Di-acylation: Although less likely with the deactivated amine, slow addition of the acid chloride at low temperatures helps to minimize this side reaction.

    • Hydrolysis of acid chloride: Use of anhydrous conditions is crucial.

  • Solvent Optimization:

    • If pyridine is not desired, a combination of an inert aprotic solvent like DCM or THF with a non-nucleophilic base such as triethylamine or diisopropylethylamine can be employed. The choice of base and its stoichiometry may need to be optimized.

Conclusion

The selection of an appropriate solvent is a cornerstone of a successful synthesis of this compound. Aprotic solvents are the preferred choice, with pyridine offering the dual advantage of acting as both a solvent and a base, often accelerating the reaction through nucleophilic catalysis. The provided protocol serves as a comprehensive starting point, and a thorough understanding of the reaction mechanism and the principles of solvent effects will empower researchers to optimize the synthesis for their specific needs, leading to higher yields and purity of this valuable chemical intermediate.

References

  • Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]

  • Wikipedia. Pyridines. [Link]

  • Chemistry Stack Exchange. Why is pyridine used when making tosyl esters from alcohols? [Link]

  • Reddit. What is the role of pyridine in the acetylations of alcohols? [Link]

Sources

Application Note: Optimized Catalysts for N-Acylation of 3,5-Dichloro-2-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-acylation of 3,5-dichloro-2-aminopyridine (CAS: 4214-74-8) presents a distinct challenge in medicinal chemistry, particularly in the synthesis of kinase inhibitors and agrochemicals (e.g., fungicide precursors). Unlike electron-rich anilines, this substrate suffers from dual deactivation: the electron-withdrawing nature of the pyridine ring and the inductive effects of two chlorine atoms. Furthermore, the chlorine at the C3 position introduces significant steric hindrance, shielding the exocyclic amine.

This Application Note details optimized protocols to overcome these barriers. We evaluate the efficacy of hyper-nucleophilic catalysts (DMAP) versus strong base deprotonation (NaH) and provide a validated workflow for high-yield synthesis.

Technical Background: The Deactivation Challenge

To select the right catalyst, one must understand the substrate's resistance to acylation.

Electronic Deactivation

The exocyclic amine at position 2 is electronically coupled to the pyridine ring nitrogen. The lone pair is partially delocalized into the ring, reducing nucleophilicity. The addition of chlorine atoms at positions 3 and 5 (both electron-withdrawing groups) further pulls electron density away from the amine, dropping the pKa of the conjugate acid significantly (predicted pKa ~2.4, compared to ~6.8 for 4-aminopyridine).

Steric Hindrance (The "Ortho Effect")

The chlorine atom at position 3 is physically adjacent to the amine. This creates a "gatekeeper" effect, blocking the approach of bulky electrophiles (like complex acyl chlorides).

Implication for Protocol Design: Standard Schotten-Baumann conditions (aqueous NaOH/DCM) or simple pyridine-solvent methods often result in low conversion (<30%) or require excessive heating, leading to tar formation.

Catalyst Selection Guide

The following table summarizes the performance of different catalytic systems for this specific substrate class.

Catalyst / SystemMechanism TypeSuitabilityTypical YieldProsCons
None (Pyridine only) Solvent/BasePoor< 20%CheapExtremely slow; incomplete reaction.
DMAP (10-20 mol%) Nucleophilic Catalysis Excellent 85-95% Mild conditions; clean profile.Requires removal during workup.
NaH (Stoichiometric) DeprotonationHigh90-98%Forces reaction of bulky groups.Hazardous (H₂ gas); requires dry solvents.
Sc(OTf)₃ / Lewis Acids Lewis Acid ActivationModerate60-75%Green chemistry potential.Expensive; sensitive to moisture.

Mechanistic Insight: Why DMAP Works

For 3,5-dichloro-2-aminopyridine, the rate-determining step is the nucleophilic attack of the amine on the acyl chloride. DMAP (4-Dimethylaminopyridine) acts as a "acyl transfer agent."

  • Activation: DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium ion .

  • Transfer: This intermediate is more electrophilic than the original acid chloride and less sterically hindered, allowing the deactivated amine to attack it rapidly.

  • Regeneration: DMAP is released to catalyze the next cycle.

DMAP_Mechanism AcylCl Acyl Chloride (Electrophile) Inter N-Acylpyridinium Salt (Active Species) AcylCl->Inter Forms DMAP DMAP (Catalyst) DMAP->Inter Attacks Product N-Acylated Product Inter->Product Transfers Acyl Group Substrate 3,5-dichloro- 2-aminopyridine Substrate->Product Nucleophilic Attack Product->DMAP Regenerates

Figure 1: The Steglich-type nucleophilic catalysis cycle allows the weak amine nucleophile to react with the activated intermediate.

Experimental Protocols

Protocol A: The "Gold Standard" (DMAP-Catalyzed)

Recommended for most acyl chlorides and anhydrides.

Reagents:

  • 3,5-dichloro-2-aminopyridine (1.0 equiv)

  • Acyl Chloride (1.2 equiv)

  • Triethylamine (Et₃N) or DIPEA (1.5 equiv)

  • DMAP (0.1 - 0.2 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 3,5-dichloro-2-aminopyridine (10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add Et₃N (15 mmol) followed by DMAP (1-2 mmol). Stir for 5 minutes at Room Temperature (RT).

    • Note: The solution may darken slightly; this is normal.

  • Acylation: Cool the mixture to 0°C. Add the Acyl Chloride (12 mmol) dropwise over 10 minutes.

    • Critical: Do not add all at once. The exotherm can degrade the catalyst.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS.

  • Workup (Crucial for DMAP removal):

    • Dilute with DCM.

    • Wash with 1M HCl (2x) to remove DMAP and excess Et₃N (protonated DMAP is water-soluble).

    • Wash with Sat. NaHCO₃ (1x) and Brine (1x).

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Recrystallize from Ethanol or purify via flash chromatography.

Protocol B: The "Hard Force" Method (NaH Deprotonation)

Recommended for very bulky acyl groups or if Protocol A yields <50%.

Safety Warning: This reaction generates Hydrogen gas. Ensure proper ventilation.[2]

Reagents:

  • Sodium Hydride (60% in oil) (1.2 equiv)

  • 3,5-dichloro-2-aminopyridine (1.0 equiv)

  • Acyl Chloride (1.1 equiv)

  • THF (Anhydrous)

Step-by-Step Procedure:

  • Anion Formation: Suspend NaH (12 mmol) in anhydrous THF (20 mL) at 0°C under Argon.

  • Substrate Addition: Dissolve the aminopyridine (10 mmol) in THF (10 mL) and add dropwise to the NaH suspension.

    • Observation: Gas evolution (H₂) will occur. Stir at 0°C for 30 mins, then RT for 30 mins until evolution ceases. The solution often turns bright yellow/orange (the amide anion).

  • Acylation: Cool back to 0°C. Add Acyl Chloride (11 mmol) dropwise.

  • Completion: Stir at RT for 2 hours. The reaction is usually much faster than Protocol A.

  • Quench: Carefully add water dropwise at 0°C to quench excess NaH.

  • Extraction: Extract with Ethyl Acetate, wash with water/brine, and concentrate.[3]

Process Decision Workflow

Use this logic tree to determine the optimal path for your specific derivative.

Workflow Start Start: 3,5-dichloro-2-aminopyridine CheckAcyl Is the Acyl Group Sterically Bulky? Start->CheckAcyl ProtocolA Protocol A: DMAP (10%) + Et3N in DCM CheckAcyl->ProtocolA No (e.g., Acetyl, Propionyl) ProtocolB Protocol B: NaH (1.2 eq) in THF CheckAcyl->ProtocolB Yes (e.g., Pivaloyl, Aryl) Monitor Monitor LC-MS (4 hours) ProtocolA->Monitor CheckConv Conversion > 90%? Monitor->CheckConv Success Proceed to Acid Wash Workup CheckConv->Success Yes Switch Switch to Protocol B (Force Anion) CheckConv->Switch No

Figure 2: Decision matrix for selecting the acylation strategy based on steric demands.

QC and Troubleshooting

  • 1H NMR Signal: The product formation is easily confirmed by the downfield shift of the amide proton (often >8.5 ppm) and the disappearance of the broad NH₂ singlet (typically ~4.5-6.0 ppm).

  • Bis-Acylation: If you observe a mass corresponding to [M + 2xAcyl], you have over-acylated (forming the imide).

    • Fix: Reduce Acyl Chloride to 1.05 equiv and strictly control temperature (keep at 0°C longer).

  • Residual DMAP: If the product has a persistent "fishy" smell or extra aromatic peaks, the acid wash was insufficient. Repeat the 1M HCl wash.

References

  • ChemicalBook. (2025). 2-Amino-3,5-dichloropyridine Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77886, 3,5-Dichloropyridin-2-amine.[4] Retrieved from

  • Royal Society of Chemistry. (2015). Synthesis of N-acetylation of deactivated anilines and aminopyridines. (General Protocol Adaptation). Retrieved from

  • BenchChem. (2025).[5] Protocol for N-acetylation of 2-aminopyridine: An Application Note. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-3,5-dichloropyridine.[6] Retrieved from

Sources

Application Note: Modular Synthesis of Pyridine Carboxamide Scaffolds for PDS-Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic synthesis of pyridine carboxamide building blocks, a structural class critical to modern agrochemistry. These scaffolds, exemplified by herbicides like Diflufenican and Picolinafen , function as Phytoene Desaturase (PDS) inhibitors (HRAC Group 12). By blocking carotenoid biosynthesis, they cause characteristic "bleaching" in target weeds, leading to photo-oxidative destruction of chlorophyll.[1][2]

This guide moves beyond generic textbook descriptions to provide a process-ready protocol for the modular assembly of these herbicides. We focus on the "Ether-First" synthetic strategy, which prioritizes the installation of the phenoxy ether linkage before amidation. This approach minimizes side reactions associated with the amide nitrogen, ensuring higher purity and yield for scale-up applications.

Strategic Synthetic Design

The synthesis of pyridine carboxamides relies on three Critical Quality Attributes (CQAs):

  • Regioselectivity: Controlling substitution on the electron-deficient pyridine ring.

  • Fluorine Chemistry: Handling sensitive trifluoromethyl and fluoro-phenyl groups without defluorination.

  • Atom Economy: Utilizing the "Ether-First" route to prevent N-alkylation byproducts common in "Amide-First" pathways.

The "Ether-First" Logic

While it is possible to form the amide bond first, the subsequent Nucleophilic Aromatic Substitution (


) requires harsh basic conditions. These conditions can deprotonate the amide nitrogen (

), leading to competitive

-arylation vs. the desired

-arylation. By installing the ether linkage on the nicotinic acid precursor first, we eliminate this risk entirely.
Workflow Visualization

The following diagram outlines the optimized "Ether-First" pathway for generating Diflufenican-class scaffolds.

G Start 2-Chloronicotinic Acid Step1 Step 1: S_NAr Etherification (Base/Solvent) Start->Step1 Phenol 3-(Trifluoromethyl) phenol Phenol->Step1 Inter 2-[3-(Trifluoromethyl) phenoxy]nicotinic acid Step1->Inter KOH, 140°C Step2 Step 2: Activation (SOCl2) Inter->Step2 AcidCl Acid Chloride Intermediate Step2->AcidCl -SO2, -HCl Final Diflufenican (Target Carboxamide) AcidCl->Final Amine 2,4-Difluoroaniline Amine->Final Amidation

Figure 1: The "Ether-First" synthetic pathway minimizes impurity formation by installing the ether linkage prior to the sensitive amide bond formation.

Critical Building Blocks & Reagents

Success depends on the purity of the starting materials. The following specifications are recommended for reproducible results.

ReagentCAS No.[3][4][5]FunctionCritical Specification
2-Chloronicotinic Acid 2942-59-8Core ScaffoldPurity >98%; <0.5% Water (Interferes with SOCl2)
3-(Trifluoromethyl)phenol 98-17-9Ether Coupling PartnerPurity >99%; Free of cresols
2,4-Difluoroaniline 367-25-9Amine Coupling PartnerColorless liquid (darkening indicates oxidation)
Thionyl Chloride (

)
7719-09-7Chlorinating AgentReagent Plus grade; Store under inert gas
Potassium Hydroxide (KOH) 1310-58-3Base for

Flake or Pellet; Powdered KOH degrades rapidly

Experimental Protocols

Protocol A: Etherification (The "Herbicidal" Linkage)

Objective: Synthesize 2-[3-(trifluoromethyl)phenoxy]nicotinic acid.[1] Mechanism: Nucleophilic Aromatic Substitution via Meisenheimer complex.

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and Dean-Stark trap (optional for water removal), charge 2-chloronicotinic acid (15.7 g, 100 mmol) and 3-(trifluoromethyl)phenol (17.8 g, 110 mmol).

  • Solvent System: Add Xylene (150 mL) and Dimethylformamide (DMF) (15 mL). Note: DMF acts as a phase-transfer catalyst/solubilizer.

  • Base Addition: Add Potassium Hydroxide (KOH) pellets (12.3 g, 220 mmol) slowly.

    • Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (approx. 140°C). If using a Dean-Stark trap, remove the water generated to drive the equilibrium forward. Stir for 4–6 hours.

  • Monitoring: Check via HPLC (C18 column, Acetonitrile/Water). Target <2% remaining starting material.

  • Workup:

    • Cool to 50°C.

    • Add water (200 mL) to dissolve the potassium salt of the product. Separate the organic (Xylene) layer (contains unreacted phenol).

    • Acidify the aqueous layer to pH 2–3 using concentrated HCl. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 60°C.

    • Yield Target: 85–90%

Protocol B: Acyl Chloride Activation

Objective: Convert the carboxylic acid to the reactive acid chloride. Safety: Perform in a well-ventilated fume hood.


 and 

gases are evolved.
  • Setup: Suspend the dried acid intermediate (from Protocol A) (28.3 g, 100 mmol) in Toluene (100 mL).

  • Activation: Add Thionyl Chloride (14.3 g, 120 mmol) dropwise. Add 2 drops of DMF as a catalyst.

  • Reaction: Heat to 80°C for 2 hours. The suspension should clear as the acid chloride forms and dissolves.

  • Workup: Distill off excess Thionyl Chloride and Toluene under reduced pressure to leave the crude acid chloride as a viscous oil or low-melting solid. Do not purify further; use immediately.

Protocol C: Carboxamide Coupling

Objective: Formation of the final Diflufenican scaffold.

  • Coupling: Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) or Toluene (100 mL).

  • Amine Addition: Cool to 0–5°C. Add a mixture of 2,4-Difluoroaniline (12.9 g, 100 mmol) and Triethylamine (11.1 g, 110 mmol) dropwise, maintaining temperature <10°C.

    • Why Triethylamine? It acts as an HCl scavenger. Without it, the aniline would protonate and become non-nucleophilic.

  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Add water (100 mL) and stir vigorously.

  • Phase Separation: Separate the organic layer. Wash with 1M HCl (to remove unreacted aniline) followed by saturated

    
     (to remove unreacted acid).
    
  • Isolation: Evaporate the solvent. Recrystallize the residue from Isopropanol or Ethanol/Water .

Quality Control & Troubleshooting

To ensure the "Trustworthiness" of this protocol, the following QC checks are mandatory.

Analytical Parameters
  • HPLC Purity: >98.5% (Area %).[6]

    • Impurity A: Unreacted 2,4-difluoroaniline (Retention time ~0.4 relative to product).

    • Impurity B: Hydrolyzed acid (Retention time ~0.2 relative to product).

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 159–161°C (Diflufenican standard).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete water removalEnsure Dean-Stark trap is functioning or increase KOH slightly.
Dark Product Color Oxidation of anilineDistill 2,4-difluoroaniline before use; conduct Step 3 under Nitrogen.
Solidification in Step 2 Polymerization or wet solventEnsure Toluene is anhydrous (<0.05% water).
Incomplete Amidation HCl scavenging failureIncrease Triethylamine equivalents to 1.2 eq.

References

  • PubChem. (2025).[3] Diflufenican (Compound).[1][3][4][7][8] National Library of Medicine. [Link][4]

  • Herbicide Resistance Action Committee (HRAC). (2023). Global Classification Lookup: Group 12 (formerly F1) PDS Inhibitors. [Link]

  • Vertex AI Search. (2025). Synthesis of 2-chloronicotinic acid from 2-chloronicotinonitrile. [Link] (Contextual grounding for nitrilase route mentioned in search results).

Sources

Troubleshooting & Optimization

Improving yield of 2-chloro-N-(3,5-dichloropyridin-2-yl)propanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of synthesizing 2-chloro-N-(3,5-dichloropyridin-2-yl)propanamide, a critical intermediate in pharmaceutical and agrochemical research. This technical support center provides robust troubleshooting advice, answers to frequently asked questions, and detailed protocols designed for chemists and researchers. By explaining the causality behind experimental choices, this guide empowers users to optimize their reaction yields, minimize impurities, and achieve reliable results.

General Reaction Scheme

The synthesis of this compound involves the formation of an amide bond between 2-amino-3,5-dichloropyridine and a 2-chloropropanoyl moiety. This can be achieved primarily through two pathways: the reaction with 2-chloropropionyl chloride or the direct coupling with 2-chloropropanoic acid using a coupling agent.

General Reaction Scheme for the synthesis of this compound

Caption: General synthesis pathways for this compound.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is critically low or the reaction has failed entirely. What are the most likely causes and how can I resolve this?

A1: Low to zero yield is a frequent issue, often stemming from the low nucleophilicity of 2-amino-3,5-dichloropyridine. The two chlorine atoms on the pyridine ring are strongly electron-withdrawing, which significantly reduces the electron density on the exocyclic amino group, making it a poor nucleophile.

Primary Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: If you are using a coupling reagent (e.g., EDC, DCC), the activation of 2-chloropropanoic acid may be inefficient. Uronium-based reagents like HATU are highly effective for coupling with electron-deficient amines and can significantly improve yields.[1][2]

  • Degradation of Acyl Chloride: If using 2-chloropropionyl chloride, it is highly susceptible to hydrolysis. Ensure it is freshly distilled or from a newly opened bottle and that all solvents and glassware are scrupulously dry.

  • Insufficient Basicity: A non-nucleophilic organic base is critical to scavenge the HCl generated (from the acyl chloride method) or to deprotonate the carboxylic acid (for coupling agent methods).[1][3] Diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) due to its greater steric bulk, which minimizes potential side reactions.[1] Ensure at least a stoichiometric amount is used.

  • Low Reaction Temperature: While low temperatures can control exotherms, they may be insufficient to overcome the activation energy for this reaction. If the reaction is sluggish, consider a modest increase in temperature (e.g., from 0 °C to room temperature, or from room temperature to 40-50 °C), while monitoring for potential side product formation.

start Low / No Yield Observed check_sm Analysis of Crude Reaction Mixture (TLC/LC-MS) start->check_sm sm_present High amount of unreacted 2-amino-3,5-dichloropyridine? check_sm->sm_present cause_activation Probable Cause: Ineffective Amide Coupling sm_present->cause_activation Yes cause_degradation Probable Cause: Degradation of Reagents or Product sm_present->cause_degradation No solution1 Solution 1: Switch to a stronger coupling reagent (e.g., HATU). cause_activation->solution1 solution2 Solution 2: Use acyl chloride method with dry conditions. cause_activation->solution2 solution3 Solution 3: Increase reaction temperature modestly (e.g., to 40-50 °C). cause_activation->solution3 solution4 Solution 4: Ensure 2-chloropropionyl chloride is fresh and solvents are anhydrous. cause_degradation->solution4 solution5 Solution 5: Check purity of starting amine; impurities can inhibit the reaction. cause_degradation->solution5

Caption: Troubleshooting logic for low reaction yield.

Q2: My analysis shows significant impurity peaks. What are the common side products and how can I minimize their formation?

A2: Side product formation is typically related to the reactivity of the reagents and byproducts from the coupling chemistry.

Common Impurities & Prevention Strategies:

  • Coupling Reagent Byproducts:

    • Carbodiimides (DCC, EDC): These form urea byproducts (dicyclohexylurea - DCU, or ethyl-dimethylaminopropyl urea - EDU). DCU is notoriously difficult to remove as it is poorly soluble in most organic solvents. Using EDC is advantageous as its urea byproduct (EDU) is water-soluble and can be easily removed during an aqueous workup.[4]

    • Uronium Reagents (HATU, HBTU): These generate tetramethylurea and HOBt/HOAt byproducts, which are generally water-soluble and can be removed with an aqueous wash.[2]

  • Hydrolysis of Activated Species: If any water is present in the reaction, the activated carboxylic acid (as an O-acylisourea or active ester) or the acyl chloride will hydrolyze back to 2-chloropropanoic acid. This can be minimized by using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Ring N-Acylation: While the exocyclic amino group is the primary nucleophile, acylation at the pyridine ring nitrogen can occur, forming an acylpyridinium salt.[5] This is generally less favorable but can be suppressed by ensuring the presence of a base to deprotonate the amine, enhancing its nucleophilicity relative to the ring nitrogen.

Q3: I'm struggling with the purification of the final product. What are the recommended procedures?

A3: Purification can be challenging due to the similar polarities of the product and some starting materials or byproducts.

Effective Purification Techniques:

  • Aqueous Workup: A standard aqueous workup is the first line of defense. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove the basic starting amine and any remaining base (DIPEA/TEA). A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) will remove unreacted 2-chloropropanoic acid and acidic byproducts like HOBt.

  • Recrystallization: This is a highly effective method for obtaining a pure crystalline product. Solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points for screening.[6][7][8]

  • Column Chromatography: If recrystallization fails, silica gel chromatography is the next option. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The progress can be monitored by TLC.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: the acyl chloride method or the coupling reagent method?

A1: The choice depends on reagent availability, scale, and sensitivity to reaction conditions. The acyl chloride method is often faster and cheaper for large-scale synthesis but is highly sensitive to moisture. The coupling reagent method is more versatile, less sensitive to moisture, and often gives cleaner reactions on a lab scale, but the reagents are more expensive.[3]

Q2: How do I select the optimal coupling reagent for this synthesis?

A2: For a challenging substrate like 2-amino-3,5-dichloropyridine, a high-reactivity reagent is recommended.

Coupling ReagentProsConsBest For
HATU/HBTU High reactivity, fast reactions, good for hindered/deactivated amines.[1][2]Expensive, generates water-soluble byproducts.Difficult couplings, high-value synthesis.
EDC/HOBt Water-soluble urea byproduct, moderately reactive.[1]Slower than HATU, potential for side reactions.General lab-scale synthesis.
SOCl₂/POCl₃ Inexpensive, forms highly reactive acyl chloride in situ.[3]Harsh conditions, generates acidic gas (HCl/SO₂), requires strict moisture control.Large-scale synthesis where cost is a factor.
DCC Inexpensive and effective.[4]Forms insoluble DCU byproduct, which is difficult to remove.Situations where DCU precipitation simplifies purification.

Q3: What is the optimal solvent for this reaction?

A3: The solvent should be aprotic and able to dissolve the starting materials.

SolventPropertiesSuitability
Dichloromethane (DCM) Good solubility for many organics, low boiling point (easy removal).Excellent choice for reactions at or below room temperature.
Acetonitrile (ACN) More polar than DCM, higher boiling point.Good for reactions requiring moderate heating.[2]
N,N-Dimethylformamide (DMF) High boiling point, excellent solvating power.Useful for poorly soluble substrates, but difficult to remove.[2]
Tetrahydrofuran (THF) Good general-purpose solvent.Suitable, but must be anhydrous as it is often stabilized with water.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis via 2-Chloropropionyl Chloride

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add 2-amino-3,5-dichloropyridine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine).

  • Cooling & Base Addition: Cool the solution to 0 °C in an ice bath. Add diisopropylethylamine (DIPEA) (1.2 eq) dropwise.

  • Acyl Chloride Addition: Dissolve 2-chloropropionyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution to the reaction mixture dropwise over 30 minutes, keeping the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.[7][10]

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel chromatography.[6][8]

Protocol B: Synthesis via EDC/HOBt Coupling

  • Setup: To a round-bottom flask with a magnetic stir bar, add 2-chloropropanoic acid (1.1 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add 2-amino-3,5-dichloropyridine (1.0 eq) and DIPEA (1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight, or gently heat to 40-50 °C for 4-6 hours if the reaction is slow. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove DMF and byproducts.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify as described in Protocol A.

Part 4: Visualization of Workflow and Mechanism

cluster_reactants Reactants & Reagents cluster_process Process amine 2-Amino-3,5-dichloropyridine reaction Amide Coupling Reaction (Anhydrous Solvent, RT to 50°C) acid 2-Chloropropanoic Acid coupling Coupling Agent (e.g., HATU) base Base (e.g., DIPEA) workup Aqueous Workup (Acid/Base Wash) reaction->workup purify Purification (Recrystallization or Chromatography) workup->purify product Pure Product: This compound purify->product RCOOH R-COOH (2-Chloropropanoic Acid) ActiveEster [Active Intermediate] (O-Acylisourea) RCOOH->ActiveEster + CouplingAgent Coupling Agent (e.g., EDC) CouplingAgent->ActiveEster Product R-CO-NH-Ar (Final Amide Product) ActiveEster->Product + Byproduct Urea Byproduct ActiveEster->Byproduct forms Amine Ar-NH₂ (2-Amino-3,5-dichloropyridine) Amine->Product

Caption: Simplified mechanism of carbodiimide-mediated amide bond formation.

Part 5: References

  • Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. PNG. Available at: [Link]

  • Ye, Y., et al. (2018). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Nature Communications. Available at: [Link]

  • Guisot, N. E. S., et al. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pasha, M. A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S)-2-chloropropionic acid (1) and alkyl amines (2). Available at: [Link]

  • Chekler, E. L., et al. (2011). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters. Available at: [Link]

  • CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. (2016). Google Patents. Available at:

  • EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product. (1996). Google Patents. Available at:

  • Mayr, H., et al. (2004). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Journal of Organic Chemistry. Available at: [Link]

Sources

Overcoming low reactivity of 2-amino-3,5-dichloropyridine in acylation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-35CL-ACYL Subject: Overcoming Low Reactivity in N-Acylation of Electron-Deficient Aminopyridines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Mechanistic Insight

The Core Issue: You are likely experiencing low conversion (<10%) or recovering unreacted starting material.[1] This is not typically a user error; it is an intrinsic property of the substrate.[1] The acylation of 2-amino-3,5-dichloropyridine faces a "perfect storm" of deactivation factors.

The Reactivity Barrier

The failure of standard conditions (e.g., Acid Chloride/Pyridine/DCM at RT) is caused by two synergistic factors:

  • Electronic Deactivation (The "Pull"): The pyridine ring is already electron-deficient.[1] The chlorine atoms at positions 3 and 5 are strong electron-withdrawing groups (EWG) via the inductive effect (-I), drastically reducing the electron density of the exocyclic amine lone pair.

  • Steric Blockade (The "Wall"): The chlorine atom at the 3-position is bulky and sits immediately adjacent to the amine. This creates significant steric hindrance, physically blocking the approach of the electrophile (acyl chloride or anhydride).[1]

ReactivityBarrier cluster_0 Substrate Deactivation Factors cluster_1 Consequence Node1 2-Amino-3,5-dichloropyridine Node2 Electronic Effect (Inductive -I from 3,5-Cl) Node1->Node2 Node3 Steric Hindrance (3-Cl blocks approach) Node1->Node3 Node4 Nucleophilicity CRITICALLY LOW Node2->Node4 Reduces e- density Node3->Node4 Physical block Node5 Standard Acylation (DCM/Pyridine) Node4->Node5 Node6 Reaction Failure (No Conversion) Node5->Node6 caption Fig 1. Mechanistic barriers preventing acylation under standard conditions.

Troubleshooting Guide

Before attempting the advanced protocols, verify your current status using this decision matrix.

SymptomProbable CauseRecommended Action
0% Conversion Nucleophile is too weak for the electrophile.Switch to Method B (NaH Deprotonation) .
<20% Conversion Activation energy barrier is too high.Switch to Method A (DMAP/Microwave) .
Product Hydrolyzes Product is unstable on silica or in aqueous acid.[1]Avoid acidic workup; neutralize silica with 1% Et3N before chromatography.[1]
Bis-acylation Reaction temperature too high or excess reagent.Control stoichiometry (1.1 equiv); lower temp slightly.

Optimized Protocols

Method A: The "Catalytic Boost" (DMAP + Microwave)

Best for: Moderately reactive acid chlorides and labs equipped with microwave reactors.

The Logic: 4-Dimethylaminopyridine (DMAP) is essential. It attacks the acid chloride to form a highly reactive N-acylpyridinium salt, which is a much stronger electrophile than the acid chloride itself.[1] Microwave irradiation provides the thermal energy to overcome the steric barrier of the 3-Cl group.

Protocol:

  • Dissolve: In a microwave vial, dissolve 2-amino-3,5-dichloropyridine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or Toluene (0.5 M).

    • Note: DCM often has a boiling point too low for this transformation.[1]

  • Add Base: Add Triethylamine (Et3N) or DIPEA (1.5 equiv).[1]

  • Add Catalyst: Add DMAP (0.2 – 0.5 equiv) . Do not skimp on DMAP; stoichiometric amounts may be needed if the reaction is stubborn.[1]

  • Add Electrophile: Add the Acid Chloride (1.2 equiv).

  • Reaction: Seal and irradiate at 80–100°C for 30–60 minutes.

  • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO3, then brine.[1] Dry over Na2SO4.[1][2][3][4]

Method B: The "Nuclear Option" (Sodium Hydride Deprotonation)

Best for: The most unreactive substrates or when Method A fails.[1] This method forces the reaction by converting the weak amine into a strong amide anion nucleophile.[1]

The Logic: Since the amine is electron-poor, we manually remove a proton using a strong base (NaH) to create a negatively charged anion.[1] This anion is significantly more nucleophilic and can overcome the electronic deactivation.[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF or DMF (0°C).

  • Addition: Add 2-amino-3,5-dichloropyridine (1.0 equiv) dissolved in THF/DMF dropwise.

    • Observation: Evolution of H2 gas (bubbling).[1]

  • Activation: Stir at 0°C for 15 mins, then warm to RT for 30 mins to ensure complete anion formation. The solution often turns yellow/orange.[1]

  • Acylation: Cool back to 0°C. Add the Acid Chloride (1.1 equiv) dropwise.

  • Completion: Allow to warm to RT. Stir for 2–4 hours.

  • Quench: Carefully add sat. NH4Cl solution to quench excess NaH.[1]

  • Extraction: Extract with EtOAc.

ProtocolSelection Start Start: Acylation of 2-amino-3,5-dichloropyridine Check1 Is the Acid Chloride commercially available? Start->Check1 MethodA Attempt Method A: Solvent: DCE/Toluene Base: Et3N + DMAP (20-50%) Cond: 80°C or Microwave Check1->MethodA Yes Check2 Did Method A work? MethodA->Check2 MethodB Execute Method B (NaH): Solvent: THF/DMF Base: NaH (Strong Deprotonation) Cond: 0°C -> RT Check2->MethodB No (<10% Yield) End End Check2->End Yes (Success) Fail Troubleshoot: 1. Dry solvents? 2. Fresh NaH? 3. Check Acid Chloride purity MethodB->Fail Still Fails caption Fig 2. Decision tree for selecting the correct synthetic protocol.

Frequently Asked Questions (FAQ)

Q: Can I use HATU or EDC coupling reagents with the carboxylic acid instead of the acid chloride? A: Generally, no .[1] Amide coupling reagents (HATU, EDC/HOBt) rely on the amine attacking an active ester. 2-amino-3,5-dichloropyridine is often too weak a nucleophile to attack these intermediates before they hydrolyze or rearrange. Acid chlorides or anhydrides are strictly required for this substrate.[1]

Q: I see two spots on TLC. Is one the bis-acylated product? A: Yes, this is common.[1] The exocyclic nitrogen is the primary target, but the ring nitrogen or the amide nitrogen (forming an imide) can react under forcing conditions.[1]

  • Fix: If you isolate the imide (bis-acylated), you can often convert it back to the mono-amide by treating it with mild base (K2CO3 in MeOH) or simply stirring in silica gel, as the second acyl group is usually labile.[1]

Q: Why do you recommend Toluene or DCE over DCM? A: The reaction requires heat to overcome the steric clash of the 3-chloro group. Dichloromethane (DCM) boils at ~40°C, which is often insufficient thermal energy.[1] Toluene (110°C) or DCE (83°C) allows for higher reaction temperatures.[1]

Q: My product decomposes during column chromatography. Why? A: Electron-deficient aminopyridines form amides that can be surprisingly acidic and sensitive to hydrolysis. Standard silica gel is slightly acidic.[1]

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes before loading your sample to neutralize the acidity.[1]

References

  • DMAP Catalysis Mechanism: Steglich, W.; Höfle, G. N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst for Alcohols and Amines.[1] Angew.[1] Chem. Int. Ed. Engl. 1969 , 8, 981.[1]

  • Microwave Assisted Synthesis: BenchChem Protocols. Synthesis of 2-chloro-N-pyridin-2-yl-acetamide. (Demonstrates microwave utility for hindered aminopyridines).

  • NaH Deprotonation Strategy: Pang, J. H., et al. Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite.[1] (Demonstrates the necessity of NaH for activating C2-amino positions). J. Am. Chem. Soc.[1][5][6]2019 .[1][7][8]

  • Steric/Electronic Properties: 4-Amino-3,5-dichloropyridine Structure Description. (Discusses the specific crystal packing and H-bonding limitations of this scaffold).

Sources

Technical Support Center: Purification of 2-chloro-N-(3,5-dichloropyridin-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-chloro-N-(3,5-dichloropyridin-2-yl)propanamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for purifying crude this compound?

A1: The two primary and most effective methods for purifying this chlorinated amide are recrystallization and flash column chromatography.[1][2]

  • Recrystallization is the method of choice when the crude product has a relatively high purity (typically >90-95%) and a suitable solvent system can be identified. It is efficient for removing minor impurities and can be easily scaled up.

  • Flash Column Chromatography is ideal for purifying crude material with significant impurities, or for separating the target compound from byproducts with similar solubility profiles. It offers high resolution but can be more time-consuming and may lead to lower yields if the compound shows instability on silica gel.[3]

Q2: What are the likely impurities I should expect in my crude product?

A2: Impurities in the crude product typically originate from unreacted starting materials or side reactions during the synthesis. Key potential impurities include:

  • Unreacted 2-amino-3,5-dichloropyridine: This starting material is a primary amine and is generally more polar than the final amide product.

  • Hydrolyzed 2-chloropropanoyl chloride: The acyl chloride starting material can hydrolyze to form 2-chloropropanoic acid, an acidic impurity.

  • Over-chlorinated species: Depending on the synthesis of the starting materials, byproducts like 2-amino-3,5,6-trichloropyridine could be present and carried through the synthesis.[4][5]

  • Di-acylated byproducts: While less common, reaction conditions could potentially lead to the formation of di-acylated species on the pyridine ring, especially if the reaction is not well-controlled.[6]

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the purity of your crude material and the nature of the impurities. A simple Thin Layer Chromatography (TLC) analysis of your crude product is the best first step.

  • Choose Recrystallization if: Your TLC shows one major product spot with only minor, faint impurity spots that have significantly different Rf values.

  • Choose Column Chromatography if: Your TLC shows multiple spots of comparable intensity, or if impurities have Rf values very close to your product, making separation by recrystallization difficult.[3]

The following workflow provides a general decision-making framework.

G start Crude Product This compound tlc Perform TLC Analysis start->tlc decision Assess Purity & Impurity Profile tlc->decision recrystallization Recrystallization (High Purity, Minor Impurities) decision->recrystallization >90% Pure Impurities at baseline or solvent front chromatography Flash Column Chromatography (Low Purity, Complex Mixture) decision->chromatography <90% Pure Impurities close to product Rf end_pure Pure Product (>98%) recrystallization->end_pure chromatography->end_pure

Caption: Decision workflow for selecting a purification method.

Q4: What analytical techniques are recommended to confirm the purity of the final product?

A4: A combination of techniques should be used to confirm purity and structure:

  • TLC: To quickly check for the absence of impurities.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities.

  • GC-MS or LC-MS: To obtain an accurate mass and a quantitative assessment of purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Problem 1: After recrystallization, my yield is very low.

  • Potential Cause 1: Too much solvent was used. The fundamental principle of recrystallization is to dissolve the solute in a minimum amount of hot solvent.[7] Using an excessive volume will keep a significant portion of your product dissolved even after cooling, drastically reducing the yield.

    • Solution: Before filtering, try evaporating some of the solvent under reduced pressure and cooling the concentrated solution again. For future attempts, add the hot solvent portion-wise until the solid just dissolves.

  • Potential Cause 2: The solution was cooled too quickly. Rapid cooling can lead to the formation of very small crystals or an oil, which are harder to collect and may trap impurities.

    • Solution: Allow the hot, filtered solution to cool slowly to room temperature without disturbance. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.[2]

  • Potential Cause 3: The chosen solvent is not optimal. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]

    • Solution: Re-evaluate your solvent choice. Test solubility in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixed systems like ethanol/water) on a small scale before committing the bulk of your material.[1][2]

Problem 2: My compound is streaking on the TLC plate during chromatography method development.

  • Potential Cause 1: The compound is acidic or basic. The amide itself is largely neutral, but the pyridine nitrogen is weakly basic. Furthermore, residual acidic impurities (like 2-chloropropanoic acid) can interact strongly with the acidic silica gel, causing streaking.

    • Solution: Add a small amount of a modifier to your eluent system. For a basic compound, adding ~1% triethylamine (TEA) to the eluent can neutralize the acidic sites on the silica, leading to sharper spots.[2] If acidic impurities are the issue, a small amount of acetic acid might help, but this is less common for amides.

  • Potential Cause 2: The sample is overloaded on the TLC plate. Applying too much sample can saturate the stationary phase, leading to poor separation and streaking.

    • Solution: Prepare a more dilute solution of your crude product for spotting on the TLC plate.

Problem 3: I cannot separate my product from a key impurity using flash chromatography.

  • Potential Cause 1: The eluent system is not optimized. The polarity of your solvent system may not be suitable to resolve two compounds with very similar Rf values.

    • Solution: Systematically screen different solvent systems. If a hexane/ethyl acetate system is failing, try switching to a dichloromethane/methanol system or using a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane). The goal is to find a system where the difference in Rf values (ΔRf) between your product and the impurity is maximized.

  • Potential Cause 2: The impurity is a diastereomer. If the 2-chloro-propanamide moiety was introduced using a racemic starting material, your product will be a racemate. However, if any chiral centers were present elsewhere or introduced as an impurity, you could have diastereomers, which can be very difficult to separate on standard silica gel.

    • Solution: In this case, standard flash chromatography may not be sufficient. Chiral chromatography or preparative HPLC might be necessary for separation. Alternatively, sometimes converting the mixture to a diastereomeric salt with a chiral acid or base can allow for separation by recrystallization.

Problem 4: My purified product is an off-white or yellowish solid, not pure white.

  • Potential Cause: Presence of trace, highly colored impurities. Often, very small amounts of oxidized or polymeric byproducts can impart color to the final product.

    • Solution 1: Activated Charcoal Treatment. During recrystallization, after the crude product is dissolved in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal. The charcoal adsorbs colored impurities. Hot filter the solution through a pad of Celite to remove the charcoal before allowing it to cool.[7]

    • Solution 2: A second purification step. If a single purification method is insufficient, a second, orthogonal method can be effective. For example, purify by column chromatography first, and then perform a final recrystallization on the pooled, clean fractions to remove any residual color and achieve high crystalline purity.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes that ethanol is a suitable solvent. You should always perform a small-scale solvent screen first.

  • Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a few drops of ethanol. If it dissolves immediately at room temperature, ethanol is too good a solvent. If it doesn't dissolve, heat the test tube. If it dissolves when hot and precipitates upon cooling, it is a good candidate solvent. A mixed solvent system like ethanol/water is often effective for amides.[1]

  • Dissolution: Place 5.0 g of the crude this compound into a 250 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Heating: Place the flask on a stirrer/hotplate and add the minimum amount of hot ethanol needed to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, wait a moment for boiling to cease, and add ~50-100 mg of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities (and charcoal, if used). Pre-warming the glassware prevents premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point and NMR to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general framework. The eluent system must be determined by prior TLC analysis.

  • Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3-0.4.[3] A common starting point for amides is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass chromatography column with silica gel using the selected eluent system (as a slurry). Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product (~1 g) in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (~2-3 times the mass of your product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column. This is less ideal as it can disturb the column bed.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to begin elution. Collect fractions in an array of test tubes.

  • Fraction Analysis: Monitor the fractions being collected by TLC. Spot every few fractions on a TLC plate to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent. Confirm purity by NMR.

The following diagram illustrates the troubleshooting process for common chromatography issues.

G start Chromatography Problem streaking Compound Streaking on TLC? start->streaking no_separation Poor Separation of Spots? start->no_separation no_elution Compound Not Eluting? start->no_elution streaking_cause Potential Cause? streaking->streaking_cause separation_cause Potential Cause? no_separation->separation_cause elution_cause Potential Cause? no_elution->elution_cause streaking_sol1 Add 1% Triethylamine to Eluent streaking_cause->streaking_sol1 Acidic Silica Interaction streaking_sol2 Use More Dilute Sample for Loading/TLC streaking_cause->streaking_sol2 Sample Overload separation_sol1 Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) separation_cause->separation_sol1 Insufficient ΔRf separation_sol2 Try Different Stationary Phase (e.g., Alumina, C18) separation_cause->separation_sol2 Very Similar Compounds elution_sol1 Drastically Increase Eluent Polarity elution_cause->elution_sol1 Eluent Too Non-Polar elution_sol2 Compound Decomposed on Silica? Test Stability (2D-TLC) elution_cause->elution_sol2 Compound Instability

Caption: Troubleshooting flowchart for flash column chromatography.

Data Summary Tables

Table 1: Recommended Solvent Systems for Recrystallization Screening

Solvent / SystemBoiling Point (°C)Characteristics & Use Case
Ethanol78Good general-purpose polar solvent for amides.
Methanol65More polar than ethanol; may dissolve impurities well.
Acetonitrile82Aprotic polar solvent, often gives excellent crystals.[2]
Toluene111Good for less polar compounds; high boiling point.
Ethanol / WaterVariesA powerful mixed-solvent system. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool.[1]
Ethyl Acetate / HexanesVariesFor less polar amides. Dissolve in hot ethyl acetate, add hexanes as the anti-solvent.

Table 2: Common Eluent Systems for Flash Chromatography

Eluent SystemPolarityTypical Starting Ratio (v/v)Comments
Hexanes / Ethyl AcetateLow to Medium9:1 to 1:1The most common system. Start with low polarity and increase gradually.
Dichloromethane / MethanolMedium to High99:1 to 9:1For more polar compounds that do not move in Hex/EtOAc.
Toluene / AcetoneLow to Medium9:1 to 7:3An alternative system that can sometimes provide different selectivity.

References

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Babylon. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Reddit r/Chempros. (2020). Looking for some advice for purification of diamide. Retrieved from [Link]

  • Google Patents. (2014). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • Google Patents. (2017). CN106632014A - Preparation of 2-amino-5-chloropyridine.
  • Popa, M. (2021). Why did my amide synthesis does not work? ResearchGate. Retrieved from [Link]

  • Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of N-(2-aminoethyl)-3-hydroxy-5-chloropyridine-2-carboxamide hydrochloride. Retrieved from [Link]

  • Google Patents. (1976). US3985759A - Process for preparing 2-amino-5-chloropyridine.

Sources

Technical Support Center: Optimizing Acylation of Dichloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the acylation of dichloropyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing acyl groups to these challenging substrates. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific issues you may encounter, with a special focus on the critical role of temperature in achieving successful outcomes.

Part 1: Core Concepts & Frequently Asked Questions

Q1: Why is the direct Friedel-Crafts acylation of dichloropyridines so challenging?

A1: The direct Friedel-Crafts acylation of dichloropyridines is often unsuccessful due to a combination of electronic and mechanistic factors.[1][2]

  • Electron-Deficient Ring System: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of two electron-withdrawing chlorine atoms further deactivates the ring, making it significantly less nucleophilic and thus, less reactive towards electrophilic aromatic substitution.[2]

  • Lewis Acid Complexation: The nitrogen atom of the pyridine ring acts as a Lewis base and readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This complexation leads to the formation of a pyridinium salt, which is even more strongly deactivated towards electrophilic attack.[1][2]

  • N-Acylation: The initial site of acylation is often the pyridine nitrogen itself, rather than a carbon atom on the ring. This N-acylation also results in the formation of a highly deactivated pyridinium species.[1]

Due to these challenges, alternative strategies are typically required for the successful acylation of dichloropyridines.

Q2: What are the primary alternative strategies for acylating dichloropyridines?

A2: Given the limitations of the Friedel-Crafts approach, several more effective methods have been developed. These include:

  • Directed ortho-Metalation (DoM) followed by Acylation: This is a powerful strategy that involves deprotonation of the dichloropyridine ring with a strong base, followed by quenching with an acylating agent.

  • Acylation of Silyl-Pyridines: This method utilizes a trialkylsilyl group as a removable directing group to facilitate acylation.

  • Radical Acylation (Minisci-type reactions): This approach uses acyl radicals to functionalize the electron-deficient pyridine ring.[3]

  • Transition-Metal-Catalyzed C-H Acylation: Modern cross-coupling methods can be employed to directly acylate C-H bonds.

This guide will focus on the first two methods, as they are well-documented and offer clear instances for temperature optimization.

Part 2: Troubleshooting Guide: Directed ortho-Metalation (DoM) and Acylation

This is one of the most reliable methods for acylating dichloropyridines. However, its success is highly dependent on careful control of reaction parameters, especially temperature.

FAQ 1: I'm getting low or no yield in my DoM-acylation reaction. What are the likely causes related to temperature?

A1: Temperature is arguably the most critical parameter in this reaction. Here's a breakdown of common temperature-related issues:

  • Cause 1: Incomplete Deprotonation (Temperature too high during metalation): The deprotonation of dichloropyridines with strong bases like Lithium Diisopropylamide (LDA) is typically very fast, but the resulting lithiated intermediate can be unstable at higher temperatures. If the temperature rises significantly above -75 °C during or after the addition of the base, the organolithium species can decompose or participate in side reactions before the acylating agent is added.[1]

  • Solution: Maintain a strictly low temperature (e.g., -78 °C, typically achieved with a dry ice/acetone bath) throughout the deprotonation step. Ensure the dichloropyridine solution is thoroughly cooled before the slow, dropwise addition of the LDA solution.

  • Cause 2: Side Reactions of the Acylating Agent (Temperature too high during quenching): If the reaction mixture is allowed to warm up too quickly after the addition of the acylating agent (e.g., an acyl chloride or anhydride), multiple side reactions can occur, such as reaction of the acylating agent with the solvent or self-condensation.

  • Solution: Add the acylating agent at a low temperature (-78 °C) and allow the reaction to proceed at this temperature for a period before gradually warming to room temperature. This ensures the desired reaction between the lithiated pyridine and the electrophile is favored.

Experimental Protocol: Acylation of 2,6-Dichloropyridine via DoM

This protocol provides a general framework. Optimal times and equivalents may vary based on the specific acylating agent used.

Materials:

  • 2,6-Dichloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Acylating agent (e.g., benzoyl chloride)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • LDA Preparation:

    • In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq.) dropwise, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Deprotonation:

    • In a separate flame-dried flask, dissolve 2,6-dichloropyridine (1.0 eq.) in anhydrous THF.

    • Cool this solution to -78 °C.

    • Slowly transfer the prepared LDA solution to the dichloropyridine solution via a cannula, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Acylation:

    • Slowly add the acylating agent (1.2 eq.) dropwise to the reaction mixture at -78 °C.

    • Continue stirring at -78 °C for 2-3 hours.

  • Work-up:

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Part 3: Troubleshooting Guide: Acylation of Silyl-Pyridines

This method avoids the use of strong bases and cryogenic temperatures, but temperature optimization is still key, especially for deactivated substrates like dichloropyridines.

FAQ 2: My acylation of a silyl-dichloropyridine is slow and gives a low yield. Should I increase the temperature?

A2: Yes, for electron-deficient pyridines, higher temperatures are often necessary to drive this reaction to completion.

  • Observation: Reactions of 2-(trimethylsilyl)pyridine with acyl chlorides can be spontaneous. However, for less basic, chloro-substituted pyridines, more vigorous conditions are required.[4][5]

  • Recommended Action: If you are running the reaction at room temperature with a chloro-substituted silyl-pyridine and observing low conversion, gradually increasing the temperature is a logical next step. A temperature range of 100-120 °C has been shown to be effective for these less reactive substrates.[4][5]

  • Caution: When heating, be mindful of the boiling points of your solvent and acylating agent. The reaction should be performed in a sealed tube or with a reflux condenser if necessary. Monitor the reaction for any signs of decomposition at higher temperatures.

Data Summary: Temperature Effects on Acylation
MethodSubstrateTypical TemperatureRationale & Troubleshooting
Directed ortho-Metalation Dichloropyridine-78 °CLow Temp is Crucial: Prevents decomposition of the highly reactive lithiated intermediate. If yield is low, ensure this temperature was maintained during base and electrophile addition.
Silyl-Pyridine Acylation Chloro-substituted Silyl-Pyridine100-120 °CHigher Temp for Deactivated Rings: Overcomes the lower nucleophilicity of the electron-deficient ring. If conversion is low at room temperature, heating is recommended.[4][5]

Part 4: Visualizing the Workflow

Diagram 1: Decision-Making Workflow for Dichloropyridine Acylation

Acylation_Workflow start Start: Acylation of Dichloropyridine friedel_crafts Attempt Direct Friedel-Crafts? start->friedel_crafts fc_result Result: Low/No Yield (Deactivation & N-Acylation) friedel_crafts->fc_result alternatives Choose Alternative Strategy fc_result->alternatives dom Directed ortho-Metalation (DoM) alternatives->dom Strong Base Tolerated? silyl Silyl-Pyridine Acylation alternatives->silyl Silyl Precursor Available? radical Radical Acylation alternatives->radical Other Methods dom_temp Maintain -78°C for Deprotonation & Quench dom->dom_temp silyl_temp Heat to 100-120°C to Drive Reaction silyl->silyl_temp dom_success High Yield of Acylated Product dom_temp->dom_success silyl_success High Yield of Acylated Product silyl_temp->silyl_success

Caption: A decision tree for selecting an appropriate acylation strategy.

Diagram 2: Temperature Control in DoM-Acylation

DoM_Temperature_Control cluster_good Optimal Path (-78°C) cluster_bad Problem Path (Temperature Rise) good_start Start: Dichloropyridine in THF Cool to -78°C good_lda Slowly Add LDA Maintain -78°C good_start->good_lda good_intermediate Stable Lithiated Intermediate Stir at -78°C good_lda->good_intermediate good_acyl Add Acyl Chloride Maintain -78°C good_intermediate->good_acyl good_product Desired Acylated Product High Yield good_acyl->good_product bad_start Start: Dichloropyridine in THF Inadequate Cooling bad_lda bad_lda bad_start->bad_lda bad_intermediate Unstable Lithiated Intermediate Decomposition bad_lda->bad_intermediate bad_product Side Products / Low Yield bad_intermediate->bad_product

Caption: The impact of temperature control on DoM-acylation outcomes.

References

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Available at: [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters - ACS Publications. Available at: [Link]

  • Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]

  • Pyridine - Wikipedia. Wikipedia. Available at: [Link]

  • What are the roles of pyridine and DCM in the acylation of an alcohol?. Chemistry Stack Exchange. Available at: [Link]

  • Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. Available at: [Link]

  • Synthesis method of 2,6-dichloropyridine. Google Patents.
  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. PMC - NIH. Available at: [Link]

Sources

Troubleshooting hydrolysis of 2-chloro-N-(3,5-dichloropyridin-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrolysis of 2-chloro-N-(3,5-dichloropyridin-2-yl)propanamide

Executive Summary & Diagnostic Matrix

Subject: Troubleshooting degradation and cleavage protocols for electron-deficient


-halo amides.

The Core Challenge: You are dealing with a "Push-Pull" stability conflict. The 3,5-dichloropyridine ring is highly electron-deficient, making the amide nitrogen a poor donor and theoretically susceptible to base hydrolysis. However, the


-chloro group  on the propanamide side is a "ticking time bomb" under basic conditions. It is highly prone to 

displacement by hydroxide before the amide bond cleaves.

If you are seeing "black tar," multiple TLC spots, or unexpected mass shifts (M+16 or M-18), you are likely triggering side reactions rather than clean hydrolysis.

Quick Diagnostic Matrix
ObservationLikely CauseTechnical Explanation
Mass Spec shows M-36 + 17 (Net -19)

-Chloride Displacement
Under basic conditions (NaOH/KOH),

displaces

to form the

-hydroxy amide before hydrolysis occurs.
Starting Material Unchanged Protonation Inhibition Under mild acidic conditions (e.g., 1N HCl), the pyridine nitrogen protonates. This positive charge repels further protonation at the carbonyl oxygen, stalling the reaction.
New Spot (Low Rf), Amide Intact Hydrolysis of Cl only You have created 2-hydroxy-N-(3,5-dichloropyridin-2-yl)propanamide.
Precipitate in Acid Salt Formation The 2-amino-3,5-dichloropyridine product forms an insoluble hydrochloride salt, potentially trapping the reaction equilibrium.

Reaction Pathway Analysis (Visualized)

The following diagram illustrates the competing pathways. Your goal is usually Path B (Acidic Cleavage) , but Path A (Basic Substitution) often dominates if pH is not strictly controlled.

ReactionPathways Substrate 2-chloro-N-(3,5-dichloropyridin-2-yl) propanamide BaseCond Conditions: NaOH/KOH, Heat Substrate->BaseCond Path A (Basic) AcidCond Conditions: 6N H2SO4, Reflux Substrate->AcidCond Path B (Acidic) SN2_Product SIDE REACTION: 2-hydroxy-N-(...)-amide (Chloride displaced) BaseCond->SN2_Product Fast (SN2) Hydrolysis_Base Final Hydrolysis: 2-hydroxypropanoic acid + Amine SN2_Product->Hydrolysis_Base Slow Hydrolysis Protonation Intermediate: N-Protonated Species (EWG Activation) AcidCond->Protonation Pyridine N-H+ Clean_Product DESIRED PRODUCTS: 2-chloropropanoic acid + 2-amino-3,5-dichloropyridine Protonation->Clean_Product Hydrolysis

Caption: Figure 1. Competing reaction pathways. Path A (Red) leads to impurity formation via halogen displacement. Path B (Green) is the preferred route for clean cleavage.

Technical FAQs & Troubleshooting

Q1: Why did my basic hydrolysis (NaOH/MeOH) fail to give the expected acid?

Answer: You likely performed a substitution reaction, not a hydrolysis. In


-halo amides, the 

-carbon is electrophilic. Hydroxide ions (

) are excellent nucleophiles and will attack the

-carbon (displacing chloride) much faster than they attack the amide carbonyl, especially because the amide bond is sterically hindered by the bulky dichloropyridine group.
  • Result: You formed the

    
    -hydroxy amide (lactamide derivative).
    
  • Fix: Switch to acidic conditions. If base is mandatory, you must use a non-nucleophilic base (e.g.,

    
    -BuOK) and strictly control water content, though this usually leads to 
    
    
    
    -elimination (acrylamide formation) rather than hydrolysis.
Q2: I tried 1N HCl at reflux, but the reaction is incredibly slow. Why?

Answer: This is due to electronic deactivation .

  • Pyridine Protonation: The first equivalent of acid protonates the pyridine nitrogen (

    
     of 2-aminopyridine is ~6.8; the chlorines lower this, but it is still the most basic site).
    
  • Coulombic Repulsion: Once the pyridine ring is positively charged, it becomes a massive electron-withdrawing group (EWG). While this theoretically makes the carbonyl more electrophilic, the overall positive charge on the molecule repels the incoming hydronium ions (

    
    ) needed to activate the carbonyl oxygen.
    
  • Solubility: The protonated intermediate is likely insoluble in water, forming a "grease ball" that prevents reaction.

  • Fix: Increase acid concentration to 6N H2SO4 or conc. HCl and use a co-solvent like 1,4-dioxane to maintain solubility.

Q3: How do I recover the 2-amino-3,5-dichloropyridine cleanly?

Answer: The amine is the most valuable and stable part of this molecule.

  • Perform hydrolysis in conc. H2SO4 / Water (1:1) at 100°C for 4-6 hours.

  • Cool the mixture.

  • Critical Step: Neutralize carefully. The amine product (2-amino-3,5-dichloropyridine) is weak, but it will precipitate as the free base around pH 3-4.

  • If you use HCl, be aware that the hydrochloride salt of the amine might crystallize out during the reaction.

Recommended Protocol: Acid-Catalyzed Cleavage[1]

This protocol is designed to prioritize the recovery of the amine and minimize


-chloride displacement.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Acid: Sulfuric Acid (

    
    ), 6M aqueous solution (10-20 vol)
    
  • Co-solvent (Optional): 1,4-Dioxane (if solubility is poor at 80°C)

Step-by-Step:

  • Dissolution: Charge the substrate into a round-bottom flask. Add 1,4-dioxane only if the solid is completely insoluble in cold acid.

  • Acid Addition: Add 6M

    
     slowly.
    
    • Note: Using HCl is acceptable, but

      
       allows for higher reflux temperatures (100°C+) without losing reagent as gas.
      
  • Reflux: Heat the mixture to 100-110°C. Monitor by HPLC or TLC (Solvent: 30% EtOAc/Hexanes).

    • Checkpoint: Look for the disappearance of the amide. The product amine will likely be more polar (lower

      
      ) or stay at the baseline in acidic conditions.
      
  • Workup:

    • Cool to room temperature.

    • Dilute with ice water.

    • Basification: Slowly add 4N NaOH until pH ~8-9. (The amine is electron-deficient and less basic, so it extracts well into organic solvents at neutral/slightly basic pH).

    • Extraction: Extract 3x with Ethyl Acetate.

    • Purification: The organic layer contains the 2-amino-3,5-dichloropyridine.[1] The aqueous layer contains the 2-chloropropanoic acid (as the salt) and degradation products (lactic acid).

References

  • Amide Hydrolysis Mechanisms

    • Chemistry Steps. "Amide Hydrolysis: Acid and Base-Catalyzed Mechanism."[2] Accessed Feb 15, 2026. Link

    • Master Organic Chemistry. "Amide Hydrolysis Using Acid Or Base."[2][3][4][5][6][7] Accessed Feb 15, 2026. Link

  • Reactivity of

    
    -Halo Amides 
    
    • National Institutes of Health (PMC).

      
      -Haloamides." Accessed Feb 15, 2026. Link
      
    • ECHEMI. "Mechanism for basic hydrolysis of

      
      -chloronitrile to ketone? (Discussion on 
      
      
      
      -halo reactivity)." Accessed Feb 15, 2026. Link
  • Substrate Properties (2-Amino-3,5-dichloropyridine)

    • ChemicalBook. "2-Amino-3,5-dichloropyridine Properties and Synthesis." Accessed Feb 15, 2026. Link

    • PubChem.[8][9] "2-Amino-3-chloropyridine (Analogous Reactivity Data)." Accessed Feb 15, 2026. Link

Sources

Technical Support Center: Crystallization of Chlorinated Pyridine Amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of chlorinated pyridine amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline materials of this important class of compounds. The principles and troubleshooting steps outlined here are grounded in established crystallization science and tailored to the specific chemical nature of chlorinated pyridine amides.

Introduction: The Critical Role of the Solvent

The crystallization of active pharmaceutical ingredients (APIs), including chlorinated pyridine amides, is a critical step that dictates the final product's purity, stability, and bioavailability.[1][2][3] The choice of solvent is arguably the most influential parameter in a crystallization process, governing everything from crystal shape (habit) and size to the specific solid-state form (polymorphism).[4][5][6] For chlorinated pyridine amides, the interplay between the electron-withdrawing nature of the chlorine substituents, the hydrogen bonding capabilities of the amide group, and the aromatic pyridine ring creates a unique set of challenges and opportunities in solvent selection. This guide will provide in-depth, practical solutions to common crystallization problems encountered with this class of molecules.

Troubleshooting Guide: Common Crystallization Issues and Solutions

Researchers often face a variety of challenges during the crystallization of chlorinated pyridine amides. This section provides a systematic approach to diagnosing and resolving these common issues.

Observed Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Oiling Out / Amorphous Precipitation The compound's solubility at the crystallization temperature is too high, leading to a liquid-liquid phase separation instead of nucleation. This is common when the solvent is too good a match for the solute's polarity or when cooling is too rapid.[7][8]1. Reduce Cooling Rate: Slow cooling provides molecules with sufficient time to orient themselves into an ordered crystal lattice. Rapid cooling can trap the molecules in a disordered, liquid-like state.[9] 2. Use a Less Solubilizing Solvent: Select a solvent with a slightly lower dissolving power for the chlorinated pyridine amide at elevated temperatures. This can be achieved by using a solvent with a different polarity or by employing a solvent/anti-solvent system.[8] 3. Add a Seed Crystal: Introducing a small amount of the desired crystalline material can bypass the kinetic barrier of primary nucleation and promote controlled crystal growth.[10]
Poor Crystal Quality (e.g., Needles, Plates) The crystal habit is influenced by the differential growth rates of various crystal faces, which are in turn affected by solvent-surface interactions.[11][12][13] Solvents that strongly adsorb to specific faces can inhibit their growth, leading to elongated or flattened crystals.[11]1. Change the Solvent: Experiment with solvents of varying polarity and hydrogen bonding capability. For instance, a protic solvent might interact differently with the amide group compared to an aprotic solvent.[11] 2. Introduce an Additive: Small amounts of a structurally related molecule can act as a habit modifier by selectively adsorbing to certain crystal faces. 3. Adjust Supersaturation: Lowering the supersaturation level by using a slightly higher amount of solvent or a slower cooling/evaporation rate can favor the growth of more equant crystals.[9]
Formation of the Wrong Polymorph Polymorphism, the existence of multiple crystal forms, is common for APIs.[1][2][14][15] The formation of a specific polymorph is kinetically or thermodynamically controlled and is highly dependent on the solvent.[16] A metastable polymorph may form initially due to a lower nucleation barrier.[16]1. Vary the Solvent: Different solvents can stabilize different molecular conformations or intermolecular interactions in solution, leading to the nucleation of different polymorphs.[16][17] 2. Control the Temperature: The relative stability of polymorphs can be temperature-dependent. Crystallizing at different temperatures can favor the formation of the desired form. 3. Slurry Conversion: Suspending a mixture of polymorphs in a suitable solvent will, over time, lead to the dissolution of the metastable form and the growth of the more stable polymorph.
Low Yield A significant portion of the compound remains in the mother liquor. This is often due to the high solubility of the compound in the chosen solvent at the final crystallization temperature.1. Optimize the Final Temperature: Cooling to a lower temperature will decrease the solubility and increase the yield. However, be cautious of impurity precipitation at very low temperatures. 2. Use an Anti-solvent: After dissolution in a good solvent, the slow addition of a miscible anti-solvent (in which the compound is poorly soluble) can induce crystallization and significantly improve the yield.[18][19] 3. Reduce the Amount of Solvent: While ensuring complete dissolution at the higher temperature, use the minimum amount of solvent necessary to avoid excessive losses.[20]
Impurity Incorporation Impurities present in the starting material can become entrapped in the growing crystal lattice, especially during rapid crystallization.[21]1. Slow Crystallization: A slower rate of crystal growth allows for more selective incorporation of the desired molecules into the lattice, effectively excluding impurities.[22] 2. Choose a Solvent with Differential Solubility: Ideally, the impurities should be highly soluble in the crystallization solvent at all temperatures, while the target compound's solubility decreases significantly upon cooling.[8] 3. Perform a Re-crystallization: Dissolving the impure crystals and crystallizing them a second time is a powerful method for enhancing purity.[23]

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers may have regarding the crystallization of chlorinated pyridine amides.

Q1: How does the position of the chlorine atom on the pyridine ring affect solvent selection?

The position of the chlorine atom influences the molecule's dipole moment and its ability to participate in intermolecular interactions. A chlorine atom can alter the electron density of the pyridine ring, which in turn affects its interactions with polar and aromatic solvents. For instance, a chlorine atom adjacent to the nitrogen may have a different electronic effect than one further away, influencing the solubility in solvents like toluene or chlorinated solvents. While no specific studies on chlorinated pyridine amides were found, the principles of substituent effects on solubility are well-established.

Q2: What is the role of the amide group in solvent interactions?

The amide functional group is a strong hydrogen bond donor (N-H) and acceptor (C=O). This allows for specific and strong interactions with protic solvents (e.g., alcohols, water) and other hydrogen bond acceptors/donors (e.g., acetone, ethyl acetate).[11] These interactions can significantly influence solubility and may also direct the crystal packing, potentially leading to the formation of solvates where solvent molecules are incorporated into the crystal lattice.[24]

Q3: How do I choose between cooling crystallization and anti-solvent crystallization?

The choice depends on the solubility profile of your chlorinated pyridine amide.

  • Cooling Crystallization is suitable for compounds that exhibit a significant decrease in solubility with decreasing temperature.[25]

  • Anti-solvent Crystallization is preferred for compounds that are highly soluble in a particular solvent at all temperatures or for thermally sensitive compounds that cannot be heated.[18][19] The addition of an anti-solvent reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.

Q4: Can I use a solvent mixture for crystallization?

Yes, using a solvent mixture, or a solvent-antisolvent pair, is a common and powerful technique.[26] A good solvent can be used to dissolve the compound, followed by the addition of a miscible anti-solvent to induce crystallization.[18] This approach offers fine control over the supersaturation and can be used to screen for different crystal forms and habits. When using a solvent pair, ensure they are miscible in all proportions to avoid phase separation.[8]

Q5: What analytical techniques are essential for characterizing the crystalline product?

To ensure you have obtained the desired crystalline form and purity, a combination of analytical techniques is recommended:

  • X-Ray Powder Diffraction (XRPD): To identify the polymorphic form and assess crystallinity.[15]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions or the presence of solvates.[15]

  • Thermogravimetric Analysis (TGA): To quantify the amount of solvent in the crystal lattice (in the case of solvates).

  • Microscopy (Optical or Scanning Electron): To visually inspect the crystal habit and size distribution.[16]

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the crystallized material.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for a New Chlorinated Pyridine Amide

This protocol provides a step-by-step method for selecting a suitable solvent for the crystallization of a novel chlorinated pyridine amide.

Objective: To identify a single solvent or a solvent/anti-solvent system that yields a highly pure, crystalline solid with good recovery.

Materials:

  • Chlorinated pyridine amide (~100 mg)

  • A selection of solvents with varying polarities (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, isopropanol, ethanol, methanol, water)

  • Small vials or test tubes

  • Heating block or oil bath

  • Vortex mixer

Procedure:

  • Initial Solubility Assessment:

    • Place a small amount (5-10 mg) of the chlorinated pyridine amide into separate vials.

    • Add a small volume (0.1 mL) of each test solvent at room temperature and vortex. Observe for dissolution.

    • If the compound dissolves, it is likely too soluble in that solvent for effective cooling crystallization.

    • If the compound does not dissolve, heat the vial to the solvent's boiling point and observe for dissolution.

  • Cooling Crystallization Test:

    • For solvents in which the compound dissolved upon heating, allow the vials to cool slowly to room temperature, and then in an ice bath.

    • Observe for the formation of crystals. A good solvent will show low solubility at room temperature but high solubility at elevated temperatures.[8][22]

  • Anti-solvent Crystallization Test:

    • For solvents in which the compound was highly soluble at room temperature, consider them as the "solvent" in an anti-solvent system.

    • In a separate vial, dissolve a small amount of the compound in a minimal amount of the good solvent.

    • Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, often a non-polar solvent like heptane or hexane) dropwise until turbidity (cloudiness) is observed.

    • Gently warm the mixture until the solution becomes clear again, then allow it to cool slowly.

  • Evaluation of Results:

    • Assess the quality and quantity of the crystals formed in each successful test.

    • Isolate the crystals by filtration and analyze them using the techniques mentioned in FAQ #5 to determine their form, purity, and thermal properties.

Diagram: Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate crystallization solvent.

SolventSelection start Start: Impure Chlorinated Pyridine Amide solubility_test Solubility Test (Room Temperature) start->solubility_test dissolves_rt Dissolves? solubility_test->dissolves_rt heat_test Heat to Boiling dissolves_rt->heat_test No anti_solvent Consider as Solvent in Anti-solvent System dissolves_rt->anti_solvent Yes dissolves_hot Dissolves? heat_test->dissolves_hot cool_slowly Cool Slowly dissolves_hot->cool_slowly Yes bad_solvent Unsuitable Solvent dissolves_hot->bad_solvent No crystals_form_cool Crystals Form? cool_slowly->crystals_form_cool good_solvent Good Single Solvent for Cooling Crystallization crystals_form_cool->good_solvent Yes crystals_form_cool->bad_solvent No good_anti_solvent Good Solvent for Anti-solvent Crystallization anti_solvent->good_anti_solvent

Caption: A workflow diagram for systematic solvent selection.

Visualizing Solvent-Solute Interactions

The nature of the interactions between the chlorinated pyridine amide and the solvent molecules dictates the crystallization outcome. The following diagram conceptualizes these key interactions.

SolventInteractions cluster_solute Chlorinated Pyridine Amide cluster_solvent Solvent Properties Pyridine_Ring Pyridine Ring (π-system) Amide_Group Amide Group (H-bonding) Chlorine_Atom Chlorine Atom (Dipole) Polarity Polarity / Dipole Moment Polarity->Chlorine_Atom Dipole-Dipole H_Bonding Hydrogen Bonding Capability H_Bonding->Amide_Group H-Bonding Aromaticity Aromaticity (π-π stacking) Aromaticity->Pyridine_Ring π-π Stacking

Caption: Key intermolecular forces in crystallization.

References

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
  • Lu, J., & Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Ingenta Connect.
  • An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients.
  • Polymorphism. All About Drugs.
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  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.
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  • Solvent selection for process development.
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  • Solvent Selection - (API) Solubility. APC.
  • Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone.
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  • Crystal Growing Tips. The Center for Xray Crystallography - University of Florida.
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Validation & Comparative

A Researcher's Guide to a Definitive Analysis of Pyridine Carboxamide Functional Groups by Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Infrared (IR) spectroscopy remains a cornerstone analytical technique in modern chemical research and drug development for its ability to provide a rapid, non-destructive, and highly specific molecular "fingerprint." For researchers working with heterocyclic compounds, particularly active pharmaceutical ingredients (APIs) based on a pyridine carboxamide scaffold, a deep understanding of their spectral features is not merely academic—it is essential for structural elucidation, purity assessment, and reaction monitoring.

This guide provides an in-depth comparison of the IR spectral features of the pyridine ring and the carboxamide moiety, culminating in a detailed analysis of the integrated pyridine carboxamide system. We will move beyond simple peak tables to explain the causality behind observed vibrational frequencies and provide a robust experimental framework for obtaining high-fidelity data.

Part 1: Deconstructing the Spectrum - The Constituent Functional Groups

To accurately interpret the spectrum of a pyridine carboxamide, one must first understand the characteristic vibrations of its two core components: the aromatic pyridine ring and the carboxamide functional group.

The Pyridine Ring: A Heterocyclic Aromatic System

Pyridine's aromaticity is distinct from benzene due to the presence of a nitrogen atom, which introduces a dipole moment and alters the ring's vibrational modes[1][2]. Its key IR features include:

  • Aromatic C-H Stretching (ν C-H): These vibrations typically appear as a cluster of weak to medium bands at wavenumbers higher than 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region[1][3]. The presence of peaks in this area is a strong indicator of hydrogen atoms attached to sp²-hybridized carbon atoms.

  • Ring C=C and C=N Stretching (ν C=C, ν C=N): These are perhaps the most characteristic vibrations for aromatic systems. In pyridine, a series of medium to strong, sharp absorptions appear in the 1650-1400 cm⁻¹ range[1]. A prominent peak is often observed near 1600 cm⁻¹, which can be attributed to the stretching of the ring's double bonds[4][5]. The substitution pattern on the ring can influence the exact position and intensity of these bands.

The Carboxamide Group: The Amide I and II Bands

The carboxamide group is defined by a carbonyl group adjacent to a nitrogen atom. Its IR spectrum is dominated by a few very strong, characteristic bands that are sensitive to the amide's substitution (primary, secondary, or tertiary) and hydrogen bonding. For pyridine carboxamides, which are typically primary (-CONH₂) or secondary (-CONHR), the following peaks are critical:

  • N-H Stretching (ν N-H): For primary amides (-CONH₂), two distinct, medium-intensity bands are observed in the 3400-3150 cm⁻¹ region.[4][6] These correspond to the asymmetric and symmetric N-H stretching modes. The presence of two peaks in this region is a hallmark of a primary amide. Secondary amides (-CONHR) show a single N-H stretching band in this same region. Hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers.[6]

  • C=O Stretching (Amide I Band): This is typically the most intense band in an amide's spectrum, appearing strongly and sharply in the 1690-1630 cm⁻¹ range[7]. Its position is highly sensitive to the molecular environment. Conjugation with the pyridine ring and hydrogen bonding both tend to lower the frequency of the Amide I band from the typical ketone C=O stretch (around 1715 cm⁻¹)[6][8].

  • N-H Bending (Amide II Band): This band arises from the in-plane bending of the N-H bond coupled with C-N stretching. It appears as a strong band for primary amides around 1620 cm⁻¹ and for secondary amides between 1570-1515 cm⁻¹.[4]

  • C-N Stretching (ν C-N): A medium-intensity band for the C-N stretch can be found in the 1400 cm⁻¹ region[4].

Part 2: The Integrated Spectrum - A Comparative Analysis of Pyridine Carboxamides

When the carboxamide group is attached to the pyridine ring, the resulting spectrum is a composite of the individual moieties, with subtle electronic interactions causing predictable peak shifts. The electron-withdrawing nature of the pyridine ring influences the electron density of the carboxamide group, affecting bond strengths and, consequently, vibrational frequencies.

Below is a comparative table summarizing the key IR absorption frequencies for the individual components and for a representative pyridine carboxamide, isonicotinamide (pyridine-4-carboxamide).

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Typical IntensityNotes and Causality
N-H Stretch Primary Amide3360 - 3180Medium, DoubletAsymmetric and symmetric stretches. Two bands are diagnostic for -NH₂.[4][6]
Aromatic C-H Stretch Pyridine Ring3100 - 3000Weak to MediumIndicates H bonded to sp² carbons. Often appear as multiple sharp peaks.[1][9]
Amide I (C=O Stretch) Carboxamide1690 - 1650Strong, SharpThe most intense peak. Position is lowered by conjugation with the pyridine ring.[4][7]
Amide II (N-H Bend) Primary Amide~1620Medium to StrongArises from N-H bending and is characteristic of primary amides.[4]
Ring C=C, C=N Stretch Pyridine Ring1600 - 1430Medium to StrongA series of sharp peaks defining the aromatic heterocycle.[1][4]
C-N Stretch Carboxamide~1400 - 1380MediumRepresents the stretching of the bond between the carbonyl carbon and the nitrogen.[4]
Pyridine Ring Breathing Pyridine Ring~1000 - 990Weak to MediumA characteristic skeletal vibration of the entire pyridine ring.[4][10]

Data for isonicotinamide is specifically referenced from literature values.[4]

Part 3: Practical Application - A Workflow for Spectral Interpretation

For a researcher presented with an unknown spectrum, a systematic approach is crucial for confident identification. The following workflow outlines a logical progression for analyzing a spectrum to identify a pyridine carboxamide functional group.

FTIR_Analysis_Workflow Workflow for Pyridine Carboxamide Identification A Start: Acquire Spectrum B Region 1: 3500-3000 cm⁻¹ Examine N-H and C-H Stretches A->B C Two medium peaks at ~3350 & 3180 cm⁻¹? B->C D Weak peaks > 3000 cm⁻¹? C->D Yes (Primary Amide) K Conclusion: Inconclusive Re-evaluate or use other methods C->K No E Region 2: 1700-1550 cm⁻¹ Examine Carbonyl & Ring Stretches D->E Yes (Aromatic C-H) D->K No F Very strong, sharp peak at ~1660 cm⁻¹ (Amide I)? E->F G Medium/strong peaks at ~1620 cm⁻¹ (Amide II) & ~1595 cm⁻¹ (Ring)? F->G Yes F->K No H Region 3: Fingerprint < 1500 cm⁻¹ Confirm Ring & C-N G->H Yes G->K No I Peaks for C-N stretch (~1390 cm⁻¹) & Ring Breathing (~995 cm⁻¹)? H->I J Conclusion: High Confidence Pyridine Carboxamide Identified I->J Yes I->K No

Caption: Logical workflow for identifying a primary pyridine carboxamide via IR spectroscopy.

Part 4: Self-Validating Experimental Protocol for FTIR Analysis

The quality of an IR spectrum is paramount. Garbage in, garbage out. This protocol for the KBr pellet technique is designed to be self-validating by minimizing common sources of error, particularly atmospheric water, which can obscure the critical N-H and O-H stretching regions.

Objective: To obtain a high-resolution, artifact-free transmission IR spectrum of a solid pyridine carboxamide sample.

Materials:

  • FTIR Spectrometer (purged with dry air or N₂)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared (IR) grade Potassium Bromide (KBr), stored in a desiccator at 110°C.

  • Analyte (pyridine carboxamide), thoroughly dried.

  • Spatulas and weighing paper

Methodology:

  • Spectrometer Preparation (The 'Why'): Before analysis, ensure the FTIR spectrometer's sample compartment has been purged with dry nitrogen or air for at least 30 minutes. This is critical to displace atmospheric water vapor and CO₂, whose broad and sharp absorptions can interfere with the analyte's spectrum, particularly in the 3600-3200 cm⁻¹ (H₂O) and 2360 cm⁻¹ (CO₂) regions.

  • Background Spectrum Acquisition (The 'Why'): Run a background spectrum of the empty, purged sample compartment. This spectrum is a measurement of the instrument's response and the atmospheric conditions, which will be mathematically subtracted from the sample spectrum to provide a clean analyte signal.

  • Sample Preparation (The 'Why'):

    • Place approximately 100 mg of IR-grade KBr from the oven into a pre-warmed agate mortar. The KBr must be bone-dry; its hygroscopic nature means it will readily absorb atmospheric moisture, leading to a large, broad O-H peak around 3450 cm⁻¹ that can obscure the N-H stretches of the analyte.

    • Add 0.5-1.0 mg of the dried analyte to the KBr. The optimal ratio is roughly 1:100 analyte to KBr. Too much sample will cause total absorption (flat-topped peaks), while too little will result in a noisy spectrum.

    • Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogenous powder with a consistency similar to flour is achieved. This ensures the analyte is evenly dispersed and particle size is minimized to reduce light scattering.

  • Pellet Formation (The 'Why'):

    • Transfer a small amount of the powder into the pellet die.

    • Place the die under the hydraulic press and apply a pressure of 5-8 tons for approximately 2 minutes. The pressure fuses the KBr powder into a transparent or translucent disc. A cloudy pellet indicates insufficient grinding, moisture, or inadequate pressure, which will scatter the IR beam and degrade spectral quality.

  • Sample Spectrum Acquisition (The 'Why'):

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the sample spectrum. Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Validation (The 'Why'):

    • Examine the final, background-corrected spectrum. A flat baseline at ~100% transmittance outside of absorption bands is expected.

    • Check for the characteristic broad O-H band around 3450 cm⁻¹. Its absence or minimal presence validates the dry state of your sample and KBr.

    • Ensure the most intense peak (likely the Amide I band) is not "flat-topped" (i.e., transmittance near 0%). If it is, the sample is too concentrated, and the pellet must be remade with less analyte.

By following this detailed protocol, researchers can be confident that the resulting spectrum is a true and accurate representation of the pyridine carboxamide's vibrational modes, enabling reliable structural interpretation.

References

  • ResearchGate. (n.d.). FTIR of (a) 2 and (b) isn. spectra of the... [Image]. Retrieved from a URL which is not available as a direct link.

  • Journal of Molecular Structure. (2003). Coordination behaviour of nicotinamide: An infrared spectroscopic study. Journal of Molecular Structure, 655(1), 163-170.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine [Table]. Retrieved from a URL which is not available as a direct link.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Ebata, T., & Kuo, J. L. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(37), 21520-21534.
  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Roczniki Chemii.
  • National Center for Biotechnology Information. (n.d.). Isonicotinamide. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Retrieved from [Link]

  • Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Ramalingam, S., Periandy, S., Govindarajan, M., & Mohan, S. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1552-1558.
  • Naik, J. L., et al. (2020). Normal Coordinate Analysis and Vibrational Analysis of Pyridine-Dicarboxylic Acids.
  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Formulation and Solid State Characterization of Nicotinamide-based Co-crystals of Fenofibrate. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from a URL which is not available as a direct link.
  • American Chemical Society. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir. Retrieved from [Link]

  • HSC Chemistry. (2021). Infrared Spectroscopy: Key Features of Organic Functional Groups. [Video]. YouTube.
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  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from a URL which is not available as a direct link.
  • ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from a URL which is not available as a direct link.
  • Royal Society of Chemistry. (n.d.). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. Retrieved from [Link]

  • Defense Technical Information Center. (1980). The Vibrations and Structure of Pyridine Chemisorbed on Ag(111): the Occurrence of a Compressional Phase Transformation. Retrieved from a URL which is not available as a direct link.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • American Chemical Society. (2026). Synergistic Mechanism of Peroxymonosulfate Activation and Photoexcitation on the Pyrolytic Bimetallic Metal–Organic Framework. Retrieved from a URL which is not available as a direct link.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-chloro-N-(3,5-dichloropyridin-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-chloro-N-(3,5-dichloropyridin-2-yl)propanamide. As a chlorinated pyridine derivative, this compound requires stringent handling protocols to mitigate risks. The following procedural guidance is designed to ensure the safety of all laboratory personnel through a multi-layered approach, prioritizing engineering controls and proper Personal Protective Equipment (PPE).

Hazard Assessment & Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is mandatory. Based on data from analogous chlorinated aromatic and pyridine compounds, this substance should be treated as hazardous.

Anticipated Hazards:

  • Oral Toxicity : Harmful if swallowed.[1][2][3][4]

  • Skin Irritation : Causes skin irritation.[1][4][5]

  • Eye Damage : Causes serious eye irritation.[1][4][5]

  • Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[4][5]

Mandatory Engineering Controls: The primary defense against exposure is not PPE, but robust engineering controls.

  • Chemical Fume Hood : All handling, weighing, and solution preparation of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7][8]

  • Ventilation : The laboratory must be well-ventilated to prevent the accumulation of any fugitive vapors or dust.[7][9][10]

  • Emergency Equipment : Ensure that a fully functional eyewash station and safety shower are immediately accessible and unobstructed from the workstation location.[2][5][11]

Mandatory Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on the specific tasks being performed.

Task / Risk Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Standard Lab Scale (mg to low g quantities, non-aerosol generating)Chemical Splash GogglesDouble-gloving with chemically resistant gloves (e.g., Butyl rubber, Viton®)Fully-buttoned Laboratory CoatNot required inside a certified fume hood
Increased Risk (Larger quantities, potential for splashing or aerosolization)Chemical Splash Goggles AND a Face ShieldDouble-gloving with chemically resistant gloves (e.g., Butyl rubber, Viton®)Chemical-resistant Apron over a Laboratory Coat or Disposable CoverallsNot required inside a certified fume hood
Spill Cleanup / Emergency Chemical Splash Goggles AND a Face ShieldHeavy-duty, chemically resistant gloves (e.g., Butyl rubber)Chemical-resistant Suit or CoverallsNIOSH-approved air-purifying respirator with appropriate cartridges

In-Depth PPE Selection:

  • Eye and Face Protection : At a minimum, chemical splash goggles are required.[6][7] For any procedure with a heightened risk of splashing, a face shield must be worn in addition to goggles.[6][12]

  • Hand Protection : The choice of glove material is paramount. Aromatic and halogenated hydrocarbons can degrade common glove materials.[13] While nitrile gloves may be used for incidental contact, butyl rubber or Viton® gloves offer superior protection for extended handling.[6][14] Always inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection : A fully-buttoned lab coat is the minimum requirement to protect against incidental contact.[6][7][8] For operations involving larger quantities or a significant risk of splashing, a chemical-resistant apron or disposable coveralls are necessary.[6]

  • Respiratory Protection : Under normal operating conditions within a fume hood, a respirator is not necessary.[6] However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used by trained personnel.[11]

Procedural, Step-by-Step Guidance

Operational Plan: Safe Handling Workflow

  • Preparation :

    • Confirm the chemical fume hood is operational.

    • Cover the work surface with disposable, absorbent bench paper.[8]

    • Assemble all necessary equipment and reagents.

    • Don all required PPE according to the workflow diagram below.[8]

  • Handling the Compound :

    • When weighing the solid compound, perform the task within the fume hood to contain any dust.[8]

    • Keep all containers tightly closed when not in active use.[7][14][15]

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling :

    • Decontaminate all non-disposable glassware and equipment with a suitable solvent within the fume hood. Collect the rinseate as hazardous waste.

    • Wipe down the work surface of the fume hood.

    • Dispose of all contaminated materials as outlined in the disposal plan.[8]

    • Carefully remove PPE following the doffing procedure to avoid cross-contamination.[8]

    • Wash hands thoroughly with soap and water.[1][5][8][12]

Visualization: PPE Donning and Doffing Workflow The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE don1 1. Lab Coat / Coveralls don2 2. Inner Gloves don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Outer Gloves (over cuff) don3->don4 doff1 1. Outer Gloves doff2 2. Lab Coat / Coveralls (Turn inside out) doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: Workflow for the correct sequence of donning and doffing Personal Protective Equipment.

Emergency Procedures

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[5][15] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4][11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air.[1][10] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill : Evacuate the immediate area.[6] If the spill is large, alert colleagues and contact your institution's Environmental Health and Safety (EHS) office.[6] Small spills inside a fume hood can be cleaned up by trained personnel wearing appropriate PPE, using an absorbent material.

Waste Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Classification : All waste containing this compound must be treated as hazardous waste.[6]

  • Drain Disposal : Under no circumstances should this chemical or its solutions be disposed of down the drain.[8][16]

  • Solid Waste : All contaminated solid waste, including gloves, bench paper, and disposable labware, must be collected in a clearly labeled, sealed hazardous waste container designated for "Chlorinated Aromatic Waste".[6][8]

  • Liquid Waste : All solutions and solvent rinses containing the compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Pickup : Follow your institution's specific procedures for hazardous waste collection and disposal through the EHS office.[8]

References

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  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • Essential Safety and Operational Protocols for Handling Pyridin-4-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.